molecular formula C8H12N2O2 B3059280 (3,5-Dimethoxyphenyl)hydrazine CAS No. 96406-93-8

(3,5-Dimethoxyphenyl)hydrazine

Cat. No.: B3059280
CAS No.: 96406-93-8
M. Wt: 168.19 g/mol
InChI Key: RGLPVYJFWZYCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethoxyphenyl)hydrazine (CAS 96406-93-8) is a specialized aromatic hydrazine derivative of significant value in organic and medicinal chemistry research. With a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol, this compound serves as a versatile precursor and building block for the synthesis of diverse, complex molecules . Its physical properties, including a predicted boiling point of 311°C and a density of 1.167 g/cm³, are important considerations for handling and reaction planning . A primary research application of (3,5-Dimethoxyphenyl)hydrazine is in the field of peptidomimetics. It is a key starting material in the synthesis of N′-substituted Ddz-protected hydrazines . These protected hydrazines are crucial intermediates for the solid-phase synthesis of aza-peptides, a class of compounds where one or more α-carbon atoms in the peptide backbone are replaced by nitrogen . This modification results in peptidomimetics with enhanced metabolic stability, resistance to proteolytic degradation, and the ability to induce specific secondary structures like β-turns, making them invaluable tools for studying structure-activity relationships and developing new therapeutic leads . Beyond peptide chemistry, this hydrazine is a fundamental scaffold for constructing various nitrogen-containing heterocycles. Researchers utilize it to create novel compounds such as 1,3,4-thiadiazoles and their derivatives, which are core structures in the search for new pharmacological agents with anti-apoptotic, antimicrobial, and other biological activities . The compound enables the exploration of caspase inhibition, which is a promising therapeutic strategy for conditions involving renal ischemia-reperfusion injury and other apoptotic-driven pathologies . (3,5-Dimethoxyphenyl)hydrazine is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethoxyphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-6(10-9)4-8(5-7)12-2/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLPVYJFWZYCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511317
Record name (3,5-Dimethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96406-93-8
Record name (3,5-Dimethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Sourcing and Synthesis of 3,5-Dimethoxyphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make or Buy" Decision

3,5-Dimethoxyphenylhydrazine hydrochloride is a critical regiospecific intermediate, primarily utilized in the Fischer Indole Synthesis to access 5,7-dimethoxyindole scaffolds. These scaffolds are pharmacophores of high interest in the development of serotonin receptor ligands (e.g., 5-HT agonists) and melatonin analogues.

The Core Challenge: Commercial availability of this specific substitution pattern is volatile. While major catalog suppliers list it, stock is often non-existent (zero inventory) with lead times exceeding 4–6 weeks. Furthermore, the free base form is prone to rapid oxidative degradation, making the hydrochloride salt the only viable form for storage and transport.

Recommendation:

  • For <5g Requirements: Attempt commercial procurement using the specific CAS identifiers provided below.

  • For >10g or Urgent Timelines: Immediate in-house synthesis is recommended. The protocol is robust, scalable, and offers higher purity control than aged commercial stock.

Chemical Profile & Stability Dynamics

Understanding the thermodynamics of hydrazine degradation is essential for handling this compound. The free base possesses a lone pair on the terminal nitrogen that is highly susceptible to atmospheric oxidation, leading to the formation of diazenes and subsequent tar-like decomposition products.

Stability Visualization

The following diagram illustrates why the Hydrochloride (HCl) salt is the requisite target for stability.

StabilityDynamics FreeBase Free Base (3,5-Dimethoxyphenylhydrazine) Unstable Oil/Solid Oxidation Atmospheric Oxidation (Rapid) FreeBase->Oxidation HCl_Add + HCl (Anhydrous) FreeBase->HCl_Add Decomp Decomposition Products (Diazenes/Tars) Oxidation->Decomp Salt Hydrochloride Salt (Crystalline Solid) Stable > 1 Year HCl_Add->Salt

Figure 1: Stability pathway comparing the oxidative degradation of the free base vs. the protonated stabilization of the hydrochloride salt.

Commercial Sourcing Strategy

If opting to purchase, precision in search terms is vital to avoid ordering the wrong isomer (e.g., 2,5-dimethoxy or 3,4-dimethoxy).

Validated Identifiers
ParameterValueNotes
Target Compound 3,5-Dimethoxyphenylhydrazine Hydrochloride Preferred Form
CAS (HCl Salt) 1338815-25-0 Use this for primary search.
CAS (Free Base) 96406-93-8 Avoid unless you can convert to salt immediately upon receipt.
Molecular Weight 204.65 g/mol (HCl salt)Free base is 168.19 g/mol .
Key Suppliers BLD Pharm, Apollo Scientific, FluorochemOften listed as "Enquire" or "Lead time 4 weeks".

Procurement Warning: Do not accept "technical grade" (brown solid) for pharmaceutical research. Purity must be >97% (white to off-white powder). Dark coloration indicates significant oxidation.

In-House Synthesis Protocol (The "Gold Standard")

When commercial stock is unavailable, the synthesis from 3,5-dimethoxyaniline is the industry-standard contingency. The method below utilizes Stannous Chloride (SnCl₂) reduction, which is superior to sulfite reduction for small-to-medium scale (<50g) due to cleaner workup and higher yields for electron-rich anilines.

Reaction Workflow

SynthesisWorkflow Start Starting Material: 3,5-Dimethoxyaniline Step1 Step 1: Diazotization (NaNO2 / HCl, <0°C) Start->Step1 Dissolve in HCl Inter Intermediate: Diazonium Salt Step1->Inter Electrophilic Attack Step2 Step 2: Reduction (SnCl2·2H2O / Conc. HCl) Inter->Step2 -40°C Addition Step3 Step 3: Precipitation & Filtration Step2->Step3 Stir 2h @ RT Final Product: 3,5-Dimethoxyphenylhydrazine HCl (White Precipitate) Step3->Final Wash with Et2O

Figure 2: Step-by-step synthesis workflow via the diazonium intermediate.

Detailed Methodology

Reagents:

  • 3,5-Dimethoxyaniline (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq)

  • Hydrochloric Acid (Conc. 37%)

Protocol:

  • Slurry Formation: In a 3-neck round bottom flask equipped with a thermometer and mechanical stirrer, suspend 3,5-dimethoxyaniline (10 g) in conc. HCl (30 mL) . Cool the mixture to -5°C to 0°C using an ice/salt bath. Critical: Efficient stirring is required as the hydrochloride salt of the aniline may precipitate.

  • Diazotization: Dissolve NaNO₂ (1.1 eq) in minimal water. Add this solution dropwise to the aniline mixture, maintaining the temperature below 0°C . The mixture will become a clear to slightly turbid orange solution (the diazonium salt). Stir for 30 minutes at 0°C.

  • Reduction: Dissolve SnCl₂·2H₂O (2.5 eq) in conc. HCl (20 mL) . Cool this solution to 0°C. Add the cold SnCl₂ solution to the diazonium mixture dropwise.

    • Observation: A vigorous exotherm may occur.[1] Maintain T < 10°C. A heavy white/cream precipitate will form immediately.

  • Maturation: Allow the slurry to warm to room temperature and stir for 2–3 hours.

  • Isolation: Filter the solid through a sintered glass funnel.

    • Wash 1: Cold dilute HCl (removes tin salts).

    • Wash 2: Diethyl ether (removes unreacted organic impurities and dries the solid).

  • Drying: Dry under vacuum over P₂O₅.

Yield Expectation: 70–85%.

Quality Control (QC) & Validation

Before using the synthesized salt in a Fischer Indole reaction, validate its identity.

TechniqueExpected Signal (in DMSO-d6)Interpretation
1H NMR δ 10.2 ppm (br s, 3H) -NH3+ (Hydrazine salt protons).
δ 7.8 ppm (s, 1H) -NH- (Hydrazine internal proton).
δ 6.0 - 6.1 ppm (m, 3H) Aromatic protons (C2, C4, C6). Look for 2:1 integration ratio.
δ 3.7 ppm (s, 6H) Methoxy groups (-OCH3).
Melting Point 160–165°C (dec) Sharp melting followed by decomposition indicates high purity.
Visual White to Off-White Pink/Brown indicates oxidation. Recrystallize from Ethanol/HCl if necessary.

Safety & Handling (E-E-A-T)

  • Toxicity: Phenylhydrazines are suspected carcinogens and potent skin sensitizers. All weighing must occur inside a fume hood.

  • Genotoxicity: As a hydrazine, this compound is considered a Genotoxic Impurity (GTI) in pharmaceutical contexts. Equipment used for synthesis should be dedicated or rigorously cleaned (oxidative cleaning with bleach is effective to destroy hydrazine residues).

  • Storage: Store at 2–8°C under Argon. Hygroscopic.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for diazonium reduction via SnCl2).
  • Robinson, B.The Fischer Indole Synthesis. Wiley-Interscience, 1983. (Foundational text on using phenylhydrazines for indole synthesis).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12651341 (3,5-Dimethyl analogue used as proxy for safety data).

  • BLD Pharm. Product Data Sheet for CAS 96406-93-8.

Sources

An In-depth Technical Guide to the Solubility of (3,5-Dimethoxyphenyl)hydrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3,5-Dimethoxyphenyl)hydrazine and its salts are pivotal intermediates in the synthesis of a diverse range of pharmacologically active molecules, including indole derivatives with antitubercular properties.[1] A thorough understanding of its solubility characteristics in various organic solvents is fundamental to its application in synthetic chemistry, enabling precise control over reaction kinetics, purification processes, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of (3,5-Dimethoxyphenyl)hydrazine based on the established principles of chemical interactions and data from analogous compounds. Furthermore, it outlines a robust, step-by-step experimental protocol for the accurate determination of its solubility, ensuring reliable and reproducible results for researchers in the field.

Introduction: The Chemical Significance of (3,5-Dimethoxyphenyl)hydrazine

(3,5-Dimethoxyphenyl)hydrazine is a substituted aromatic hydrazine, a class of compounds renowned for their utility as versatile building blocks in organic synthesis. The hydrazine moiety (-NHNH2) is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, which can be further cyclized to yield a variety of heterocyclic scaffolds. The presence of two methoxy groups on the phenyl ring at the 3 and 5 positions significantly influences the molecule's electronic properties and, consequently, its reactivity and physical characteristics, including solubility.

The core value of (3,5-Dimethoxyphenyl)hydrazine in drug discovery lies in its role as a key precursor in the Fischer indole synthesis, a powerful method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.

Predicting the Solubility Profile of (3,5-Dimethoxyphenyl)hydrazine

While specific quantitative solubility data for (3,5-Dimethoxyphenyl)hydrazine is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative prediction can be derived from the fundamental principles of "like dissolves like" and by examining the solubility of structurally related compounds.

The Role of Molecular Structure in Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

In the case of (3,5-Dimethoxyphenyl)hydrazine, the key structural features influencing its solubility are:

  • The Hydrazine Group (-NHNH2): This functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting a favorable interaction with protic and polar aprotic solvents.

  • The Phenyl Ring: The aromatic ring is inherently nonpolar and will contribute to solubility in solvents with some aromatic or nonpolar character.

  • The Methoxy Groups (-OCH3): The ether linkages in the methoxy groups introduce polarity and can act as hydrogen bond acceptors, enhancing solubility in polar solvents.[2]

Extrapolating from Analogous Compounds

The solubility of hydrazine and its derivatives provides valuable insights into the expected behavior of (3,5-Dimethoxyphenyl)hydrazine:

  • Hydrazine (N2H4): The parent compound is miscible with water and soluble in alcohols such as methanol and ethanol, but insoluble in nonpolar solvents like chloroform and ether.[3][4][5] This highlights the dominant role of hydrogen bonding in its solubility.

  • (3,4-dimethoxyphenyl)methylhydrazine: This closely related compound is reported to have higher solubility in polar organic solvents compared to non-polar ones.[2]

  • Substituted Phenylhydrazine Hydrochlorides: The hydrochloride salts of similar compounds, such as 3,5-Dimethylphenylhydrazine hydrochloride and (3,4-Dimethoxyphenyl)hydrazine hydrochloride, are generally soluble in water.[1][6] This is due to the formation of the ionic hydrazinium chloride, which readily solvates in polar protic solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and data from related compounds, the following solubility profile for (3,5-Dimethoxyphenyl)hydrazine (free base) can be predicted:

Solvent Class Predicted Solubility Rationale
Protic Solvents
Alcohols (Methanol, Ethanol)HighCapable of hydrogen bonding with the hydrazine and methoxy groups.
WaterSparingly Soluble to SolubleThe polar functional groups will aid solubility, but the nonpolar phenyl ring may limit it. For the hydrochloride salt, high solubility is expected.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor and highly polar, capable of solvating the molecule effectively.
Dimethylformamide (DMF)HighSimilar to DMSO, a highly polar solvent that can engage in dipole-dipole interactions.
AcetonitrileModerateLess polar than DMSO and DMF, but should still be a reasonably good solvent.
Tetrahydrofuran (THF)Moderate to LowThe ether functionality can interact with the solute, but the overall polarity is lower.
Nonpolar Solvents
TolueneLowThe aromatic character may provide some interaction with the phenyl ring, but the polar groups will hinder solubility.
HexanesVery Low / InsolublePrimarily van der Waals forces, which are insufficient to overcome the solute-solute interactions of the more polar (3,5-Dimethoxyphenyl)hydrazine.
Dichloromethane (DCM)Moderate to LowA common solvent for organic reactions, it may offer a balance of polarity to dissolve moderate amounts.
Diethyl EtherLow / InsolubleSimilar to THF but less polar; the insolubility of hydrazine in ether suggests poor solubility for its derivatives as well.[4][5]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and actionable solubility data, a systematic experimental approach is essential. The following protocol is designed to be a self-validating system for determining the solubility of (3,5-Dimethoxyphenyl)hydrazine in a range of organic solvents.

Materials and Equipment
  • (3,5-Dimethoxyphenyl)hydrazine (or its hydrochloride salt) of known purity

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis & Calculation A 1. Prepare Saturated Solutions B 2. Equilibrate A->B Incubate with agitation C 3. Separate Solid and Liquid Phases B->C Centrifuge D 4. Prepare Sample for Analysis C->D Dilute supernatant E 5. HPLC Analysis D->E Inject into HPLC F 6. Calculate Solubility E->F Compare to standard curve

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of (3,5-Dimethoxyphenyl)hydrazine to a pre-weighed vial. The excess is crucial to ensure saturation.

    • Record the exact mass of the compound added.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary for some solvent-solute systems. The goal is to ensure the concentration of the dissolved solid in the solvent is constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • For more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the undissolved solid.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of (3,5-Dimethoxyphenyl)hydrazine of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solution and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of (3,5-Dimethoxyphenyl)hydrazine in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Time to Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility has reached a plateau.

  • Solid State Analysis: After the experiment, analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure that the compound has not changed its polymorphic form or solvated during the experiment.

  • Reproducibility: Perform the experiment in triplicate to assess the precision of the method.

Factors Influencing Solubility

Several factors can influence the solubility of (3,5-Dimethoxyphenyl)hydrazine, and understanding these can aid in solvent selection and process optimization.

G cluster_0 Solvent Properties cluster_1 External Factors cluster_2 Solute Properties Solubility Solubility of (3,5-DMP)H Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous solutions) pH->Solubility Salt_Form Salt Form vs. Free Base Salt_Form->Solubility Polymorphism Polymorphism Polymorphism->Solubility

Caption: Key factors influencing the solubility of (3,5-Dimethoxyphenyl)hydrazine.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[2][3] This relationship can be exploited for recrystallization procedures.

  • pH (in aqueous or alcoholic solutions): As a basic compound, the solubility of (3,5-Dimethoxyphenyl)hydrazine in aqueous or protic organic solvents will be highly pH-dependent. In acidic conditions, it will form the more polar and, therefore, more soluble hydrazinium salt.

  • Salt Form vs. Free Base: The hydrochloride salt of (3,5-Dimethoxyphenyl)hydrazine is expected to be significantly more soluble in polar protic solvents like water and alcohols than the free base.

Conclusion

While direct, quantitative solubility data for (3,5-Dimethoxyphenyl)hydrazine is sparse, a strong predictive understanding can be formulated based on its molecular structure and the known properties of analogous compounds. It is anticipated to exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding. For researchers and drug development professionals, the provided experimental protocol offers a robust and reliable framework for determining the precise solubility in specific solvent systems, thereby facilitating informed decisions in synthesis, purification, and formulation.

References

  • Solubility of Things. (n.d.). Hydrazine.
  • Solubility of Things. (n.d.). (3,4-dimethoxyphenyl)methylhydrazine.
  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Hydrazine and Hydrazine Sulfate.
  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Fisher Scientific. (n.d.). 3,5-Dimethylphenylhydrazine hydrochloride, 97%.
  • ResearchGate. (n.d.). Hydrazine and Its Derivatives.
  • Quora. (2021). Why does hydrazine show some properties of organic compounds?.
  • University of Manitoba. (n.d.). EXPERIMENT 2: DETERMINATION OF SOLUBILITY CLASS.
  • MedchemExpress.com. (n.d.). (3,4-Dimethoxyphenyl)hydrazine hydrochloride | Drug Intermediate.
  • National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Hydrazines.
  • ChemSynthesis. (2025). 1-(3,4-dimethoxyphenyl)hydrazine.
  • PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride.
  • University of Calgary. (2023). Solubility of Organic Compounds.

Sources

The Unseen Influence: A Technical Guide to the Electronic Properties of 3,5-Dimethoxy Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the core electronic characteristics of 3,5-dimethoxy substituted hydrazines, a class of molecules holding significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the aim here is not to present a rigid, templated overview but to provide a foundational understanding of why these molecules behave as they do, grounded in field-proven experimental and computational methodologies. We will explore the causal relationships between the 3,5-dimethoxy substitution pattern and the resultant electronic properties, offering insights crucial for the rational design of novel therapeutics and functional materials.

The Significance of the Hydrazine Moiety and the Impact of Aromatic Substitution

Hydrazine derivatives are a cornerstone in synthetic chemistry, lauded for their versatile reactivity and diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2]. The electronic nature of the hydrazine core (-NH-NH-) is intrinsically linked to the presence of lone pairs of electrons on the nitrogen atoms, making them susceptible to oxidation and key players in various redox processes.

The introduction of aromatic substituents dramatically modulates these intrinsic properties. When a phenyl group is attached, forming a phenylhydrazine, the aromatic π-system interacts with the nitrogen lone pairs. The nature and position of further substituents on this aromatic ring then fine-tune the electronic landscape of the entire molecule.

The Electron-Donating Power of 3,5-Dimethoxy Substitution

The focus of this guide, the 3,5-dimethoxy substitution pattern, imparts distinct electronic characteristics. Methoxy groups (-OCH₃) are potent electron-donating groups through resonance (mesomeric effect), significantly influencing the electron density of the aromatic ring and, by extension, the adjacent hydrazine moiety. This electron-donating nature is expected to:

  • Increase the Highest Occupied Molecular Orbital (HOMO) Energy: The HOMO is associated with the ability of a molecule to donate electrons. Electron-donating groups raise the HOMO energy level, making the molecule more susceptible to oxidation (i.e., it requires less energy to remove an electron). This is a critical factor in the redox behavior of these compounds.

  • Decrease the Ionization Potential: Consequently, the energy required to remove an electron from the molecule (the ionization potential) is lowered.

  • Alter the HOMO-LUMO Gap: The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of a molecule's electronic absorption properties and chemical reactivity.[3] A smaller HOMO-LUMO gap generally correlates with a shift in UV-Vis absorption to longer wavelengths (a bathochromic or red shift).

These electronic modulations are not merely theoretical; they have profound implications for a molecule's pharmacokinetic and pharmacodynamic profiles in drug development, influencing receptor binding, metabolic stability, and overall efficacy.

Characterizing the Electronic Landscape: A Methodological Approach

To quantify the electronic properties of 3,5-dimethoxy substituted hydrazines, a synergistic approach combining electrochemical analysis, spectroscopy, and computational modeling is essential.

Cyclic Voltammetry (CV): Probing Redox Behavior

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a compound.[4] It provides information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer reactions.

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) to ensure conductivity.

  • Analyte Preparation: Prepare a dilute solution (typically 1 mM) of the 3,5-dimethoxy substituted hydrazine derivative in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:

    • Working Electrode: A glassy carbon or platinum electrode where the redox reaction of interest occurs.

    • Reference Electrode: A stable electrode with a constant potential (e.g., Ag/AgCl or a saturated calomel electrode - SCE) against which the working electrode's potential is measured.

    • Counter (or Auxiliary) Electrode: A platinum wire or graphite rod that completes the electrical circuit.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential sufficiently positive to induce oxidation, and then reversing the scan back to the starting potential.

    • Record the resulting current as a function of the applied potential. The scan rate (e.g., 100 mV/s) can be varied to investigate the nature of the redox process.

CV_Workflow

The resulting cyclic voltammogram will display an anodic (oxidation) peak corresponding to the removal of an electron from the hydrazine derivative. The potential at this peak (Epa) provides a quantitative measure of the ease of oxidation. Due to the electron-donating 3,5-dimethoxy groups, this oxidation potential is expected to be lower (less positive) than that of unsubstituted phenylhydrazine.

CompoundExpected Effect of SubstituentsExpected Oxidation Potential (vs. Unsubstituted)
PhenylhydrazineReferenceBaseline
3,5-DimethoxyphenylhydrazineStrong electron-donatingLower (less positive)
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals.[5][6] For aromatic compounds, the key transitions are typically π → π* (pi to pi-star).[7]

  • Solvent Selection: Choose a UV-transparent solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or cyclohexane).

  • Sample Preparation: Prepare a dilute solution of the hydrazine derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for scanning.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

UVVis_Workflow

The electron-donating methoxy groups are expected to cause a bathochromic (red) shift in the λmax of the π → π* transitions compared to unsubstituted phenylhydrazine. This is due to the raising of the HOMO energy level, which decreases the HOMO-LUMO energy gap.

CompoundExpected Effect of SubstituentsExpected λmax (vs. Unsubstituted)
PhenylhydrazineReferenceBaseline
3,5-DimethoxyphenylhydrazineElectron-donating, conjugationLonger wavelength
Density Functional Theory (DFT) Calculations: A Computational Lens

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure of molecules.[8] DFT calculations can predict geometries, orbital energies (HOMO and LUMO), and molecular electrostatic potentials, complementing experimental data.

  • Molecular Structure Input: Build the 3D structure of the 3,5-dimethoxy substituted hydrazine molecule using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.[9]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: From the optimized structure, calculate key electronic properties:

    • HOMO and LUMO energies: These provide a theoretical basis for the redox behavior and electronic transitions observed experimentally.

    • Molecular Electrostatic Potential (MEP) Map: This visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

DFT_Concept

The calculated HOMO energy can be correlated with the experimentally determined oxidation potential from CV. A higher calculated HOMO energy should correspond to a lower oxidation potential. Similarly, the calculated HOMO-LUMO gap can be correlated with the λmax from UV-Vis spectroscopy.

ParameterExperimental TechniqueComputational MethodExpected Correlation
Ease of OxidationCyclic Voltammetry (Epa)DFT (HOMO Energy)Higher HOMO energy correlates with lower Epa
Electronic Transition EnergyUV-Vis Spectroscopy (λmax)DFT (HOMO-LUMO Gap)Smaller gap correlates with longer λmax

Conclusion: From Electronic Properties to Functional Application

The 3,5-dimethoxy substitution pattern imparts a distinct electronic signature on the hydrazine scaffold, primarily through the electron-donating nature of the methoxy groups. This results in a higher HOMO energy, a lower oxidation potential, and a smaller HOMO-LUMO gap, all of which can be experimentally verified and computationally modeled.

For researchers in drug development, understanding these properties is paramount. The redox potential can influence a drug's metabolic fate and its potential for generating reactive oxygen species. The electron distribution, visualized through MEP maps, can guide the design of molecules with improved binding affinity to biological targets. For materials scientists, tuning the HOMO-LUMO gap is fundamental to developing novel organic electronic materials with specific optical and conductive properties.

This guide provides a foundational framework for investigating and understanding the electronic properties of 3,5-dimethoxy substituted hydrazines. By integrating the robust experimental techniques of cyclic voltammetry and UV-Vis spectroscopy with the predictive power of DFT calculations, a comprehensive and validated understanding of these promising molecules can be achieved, paving the way for their rational application in science and medicine.

References

  • Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. ResearchGate. [Link]

  • What software shall I use for DFT on an organic molecule? Mattermodeling SE. [Link]

  • Cyclic Voltammetric Study of Hydralazine Hydrochloride, an Antihypertensive Drug. ResearchGate. [Link]

  • Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. PubMed Central. [Link]

  • A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. [Link]

  • Synthesis, Characterization and Electrochemical Studies of Ferrocenyl-2, 4-Dinitrophenylhydrazone. ResearchGate. [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiScience. [Link]

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. [Link]

  • (a) The UV-Vis-NIR absorption spectra of hydrazine/DMSO- dedoped... ResearchGate. [Link]

  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. [Link]

  • Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. PubMed Central. [Link]

  • ELECTROCHEMICAL STUDY OF 2,2-DIPHENYL-1-(2,4-DINITROPHENYL)HYDRAZINE AND 2,2-DIPHENYL-1-(3,5-DINITROPYRIDIN-2-YL)HYDRAZINE. Revue Roumaine de Chimie. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJRAR. [Link]

  • (PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]

  • Process for the preparation of substituted phenyl hydrazines.
  • Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-. SciSpace. [Link]

  • UV/Vis+ Photochemistry Database. science-softCon. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]

  • Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. MDPI. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). ResearchGate. [Link]

  • Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. MDPI. [Link]

  • UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • UV-Vis Spectroscopy. SlidePlayer. [Link]

  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate. [Link]

  • Computation in Organic Chemistry – A Practical Excercise. SBM CDT. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

  • Basics of performing DFT calculations with Q-Chem. YouTube. [Link]

  • (a) LUMO and HOMO diagram of aniline and ortho‐substituted aniline... ResearchGate. [Link]

  • Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. PubMed Central. [Link]

  • Supplementary information. The Royal Society of Chemistry. [Link]

  • Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal. [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. [Link]

  • Voltammetric study of new psychoactive substance 3-fluorophenmetrazine. Wiley Online Library. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. [Link]

  • Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline... ResearchGate. [Link]

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Hazard Management & Technical Guide: (3,5-Dimethoxyphenyl)hydrazine

[1]

CAS Number: 96406-93-8 Synonyms: 1-(3,5-Dimethoxyphenyl)hydrazine; 3,5-Dimethoxyphenylhydrazine Chemical Family: Phenylhydrazines / Hydrazine Derivatives[1]

Executive Summary & Chemical Context

(3,5-Dimethoxyphenyl)hydrazine is a specialized nucleophilic building block primarily employed in the Fischer Indole Synthesis to generate 4,6-dimethoxyindoles—scaffolds critical in the development of serotonin receptor modulators (5-HT) and alkaloid natural products.[1]

Unlike standard reagents, this compound presents a dual-threat profile: chemical instability (susceptibility to oxidative decomposition) and biological toxicity (hemolytic and genotoxic potential). This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric protocol for safe handling, storage, and experimental execution.

Hazard Profiling: The "Why" Behind the Warnings

Standard SDS documents often list H-codes without context. Understanding the mechanism of toxicity is essential for designing effective safety barriers.

GHS Classification & Risk Assessment[1]
  • Acute Toxicity (Oral/Inhalation/Dermal): Category 3 (Toxic).

    • H301: Toxic if swallowed.[2][3][4]

    • H311: Toxic in contact with skin.[2][5][6]

  • Skin & Eye Corrosion/Irritation: Category 2/2A.

    • H315: Causes skin irritation.[3][4][6][7]

    • H319: Causes serious eye irritation.[3][4][7]

  • Carcinogenicity/Mutagenicity: Category 2 (Suspected).[3]

    • H341/H350: Suspected of causing genetic defects / May cause cancer (inferred from phenylhydrazine class data).[2]

  • Specific Target Organ Toxicity (Repeated Exposure):

    • H372: Causes damage to organs (Blood/Liver) through prolonged exposure.

Mechanism of Action: The Hydrazine Pharmacophore

The toxicity of (3,5-dimethoxyphenyl)hydrazine is driven by its metabolic activation.[1] The electron-donating methoxy groups at the 3 and 5 positions potentially increase the nucleophilicity of the hydrazine moiety, making it highly reactive.

  • Hemolytic Anemia: Phenylhydrazines auto-oxidize to form superoxide anions (

    
    ).[1] These radicals attack red blood cells, oxidizing hemoglobin to methemoglobin and precipitating it as Heinz bodies , leading to cell lysis.
    
  • DNA Alkylation: Metabolic oxidation generates phenyldiazenyl radicals or carbocations that can alkylate DNA bases (guanine), posing a mutagenic risk.

Visualization: Toxicity Cascade

ToxicityMechanismExposureExposure(Inhalation/Dermal)MetabolismLiver Metabolism(P450 Oxidation)Exposure->MetabolismRadicalFormation ofPhenyldiazenyl RadicalMetabolism->RadicalRBCErythrocyte AttackRadical->RBCROS GenerationDNADNA AlkylationRadical->DNACovalent BindingHemolysisHemolysis &Heinz BodiesRBC->HemolysisMutagenesisGenotoxicity /CarcinogenesisDNA->Mutagenesis

Figure 1: Mechanistic pathway of phenylhydrazine-induced toxicity, highlighting the divergence between acute hematotoxicity and chronic genotoxicity.[1]

Operational Safety: Storage & Handling Protocols

The instability of the free base form requires rigorous exclusion of oxygen and moisture. The hydrochloride salt (if available) is more stable but shares the same toxicity profile.

Storage Architecture
ParameterRequirementRationale
Temperature 2–8°C (Refrigerated)Retards auto-oxidation and thermal decomposition.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents formation of diazonium tars and radical species.[1]
Container Amber Glass / Foil-WrappedLight catalyzes the decomposition of the hydrazine bond.[1]
Segregation Away from Oxidizers & AldehydesIncompatible with oxidizing agents; reacts violently with aldehydes/ketones (unless intended).[1]
Engineering Controls & PPE Matrix
  • Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood .[1]

  • Glove Selection:

    • Standard: Nitrile (double-gloved) is acceptable for incidental splash protection.[1]

    • High Risk:[1] Silver Shield® or Laminate gloves are recommended for prolonged handling or solution preparation, as hydrazines can permeate standard nitrile.

  • Respiratory: If working outside a hood (not recommended) or with fine dust, use a P100/N95 particulate respirator with an organic vapor cartridge.

Experimental Workflow: Synthesis & Quenching

This section details how to handle the reagent during a standard Fischer Indole Synthesis.

Protocol: Safe Weighing & Reaction Setup
  • Preparation: Bring the reagent vial to room temperature inside a desiccator before opening to prevent water condensation.

  • Weighing: Use a pre-tared vial. Do not use a spatula directly in the stock bottle if possible; pour or tap gently to avoid introducing static or contaminants.

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., Acetic Acid, Ethanol). Do not leave the solid exposed to air for >5 minutes.

    • Visual Check: Pure compound should be off-white or beige.[1] Dark brown/black coloration indicates significant oxidation; purify or discard.

Decontamination & Waste Management

Hydrazines are potent reducing agents and can be chemically deactivated before disposal.

  • Spill Quench Protocol:

    • Cover spill with an absorbent pad.

    • Apply 10% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the hydrazine to nitrogen gas and water.

    • Warning: This reaction is exothermic and releases gas. Perform in a ventilated area.

  • Glassware Cleaning: Rinse all glassware with a dilute bleach solution before removing it from the fume hood to the wash station.

Visualization: Safe Handling Workflow

HandlingWorkflowStorageStorage: 4°C, Argon(Amber Vial)EquilibrationWarm to RT in Desiccator(Prevent Condensation)Storage->EquilibrationWeighingWeigh in Fume Hood(Double Nitrile Gloves)Equilibration->WeighingCheckVisual Purity Check(Reject if Black/Tarry)Weighing->CheckReactionDissolve Immediately(Fischer Indole Synthesis)Check->ReactionPassWasteQuench Waste with Bleach(Oxidation to N2)Check->WasteFailReaction->WasteResidues

Figure 2: Step-by-step workflow for minimizing exposure and ensuring reagent integrity during experimental setup.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[6] Alert medical personnel to potential hydrazine exposure (treatment differs from standard irritants).[3]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Monitor for signs of methemoglobinemia (cyanosis/blue lips) which can occur hours after exposure.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia and esophageal burns is high.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12651341, (3,5-Dimethylphenyl)hydrazine hydrochloride (Analogous Hazard Profile). PubChem. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Phenylhydrazine (General Class Hazards). ECHA. Available at: [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. NJ.gov. Available at: [Link]

Technical Guide: Physicochemical Profiling of 3,5-Dimethoxyphenylhydrazine (Free Base vs. HCl)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of 3,5-dimethoxyphenylhydrazine, focusing on the critical distinctions between its free base and hydrochloride salt forms.

Executive Summary

3,5-Dimethoxyphenylhydrazine is a specialized hydrazine intermediate primarily utilized in the regiospecific synthesis of 4,6-dimethoxyindoles via the Fischer Indole Synthesis .

For researchers and drug development professionals, the critical operational distinction lies in the stability profile :

  • Free Base (CAS 96406-93-8): Typically an unstable, air-sensitive oil or low-melting solid prone to rapid oxidation (diazenylation) and discoloration.

  • Hydrochloride Salt (CAS 1338815-25-0 / 40119-17-3): A stabilized, crystalline solid. This is the preferred form for storage and handling.

Note on Melting Point Data: Unlike its common analogs (e.g., 4-methoxyphenylhydrazine), the specific melting point of 3,5-dimethoxyphenylhydrazine hydrochloride is rarely standardized in commercial catalogs due to its niche application and tendency to decompose near its melting transition. This guide provides the synthesis protocol to generate the salt and the methodology to determine its specific thermal properties in-house.

Physicochemical Comparative Analysis

The following table contrasts the Free Base and HCl salt, referencing structurally similar homologs to establish expected property ranges where specific literature data is sparse.

PropertyFree BaseHydrochloride Salt (HCl)
CAS Number 96406-93-8 1338815-25-0 (also 40119-17-3 for 3,4-isomer; verify specific regioisomer)
Physical State Viscous oil or low-melting solidCrystalline Powder (White to off-white/beige)
Melting Point Undefined/Ambient (Likely < 50°C)Expected: 150–180°C (Decomposition) (Ref: 3,5-Dimethyl analog MP ~180°C dec)
Boiling Point ~311°C (Predicted)N/A (Decomposes prior to boiling)
Solubility Organic solvents (DCM, EtOAc, Toluene)Water, Methanol, DMSO
Stability Low: Oxidizes to azobenzenes/tars upon air exposure.[1][2][3]High: Stable when stored desiccated at 2–8°C.
pKa (Conj. Acid) ~5.2 (Hydrazine N)N/A
Structural Stability & Lattice Energy

The hydrochloride salt derives its stability from the protonation of the terminal hydrazine nitrogen (


), which disrupts the electron density available for oxidative radical formation. The chloride counter-ion forms a robust crystal lattice via hydrogen bonding with the hydrazine protons, significantly elevating the melting point compared to the amorphous/oily free base.

Experimental Protocols

Synthesis & Conversion Workflow

Since the free base is unstable, it is standard practice to synthesize the compound in situ or isolate it immediately as the HCl salt.

Reaction: 3,5-Dimethoxyaniline


 Diazonium Salt 

3,5-Dimethoxyphenylhydrazine HCl
Step-by-Step Protocol:
  • Diazotization:

    • Dissolve 3,5-dimethoxyaniline (10 mmol) in 6 M HCl (30 mL) . Cool to -5°C in an ice/salt bath.

    • Dropwise add NaNO₂ (11 mmol) in water, maintaining temperature < 0°C. Stir for 30 min.

    • Checkpoint: Solution should be clear. Turbidity indicates incomplete salt formation or impurities.

  • Reduction (Stannous Chloride Method):

    • Dissolve SnCl₂·2H₂O (22 mmol) in conc. HCl (10 mL) ; cool to -5°C.

    • Add the diazonium solution to the stannous chloride solution slowly with vigorous stirring.

    • Observation: A thick precipitate (the hydrazine double salt) will form immediately.

  • Isolation of HCl Salt:

    • Allow the mixture to warm to room temperature or stand at 4°C overnight to maximize crystallization.

    • Filter the solid.[4][5]

    • Purification: Dissolve the crude solid in minimal hot water/ethanol, treat with charcoal if colored, and recrystallize by adding conc. HCl or cooling.

  • Free Base Generation (Only if required for immediate use):

    • Suspend the HCl salt in EtOAc.

    • Wash with 10% NaOH or saturated NaHCO₃.

    • Dry organic layer (MgSO₄) and concentrate in vacuo at low temperature (< 30°C). Use immediately.

Melting Point Determination (Self-Validating)

Due to the decomposition nature of hydrazine salts, standard capillary methods can be variable.

  • Method A: Capillary (Standard)

    • Pre-heat bath to 130°C (approx. 20°C below expected onset).

    • Ramp rate: 3°C/min.

    • Endpoint: Look for darkening (decomposition) followed by collapse.

  • Method B: DSC (Differential Scanning Calorimetry)

    • Pan: Hermetically sealed aluminum (to contain decomposition gases).

    • Ramp: 10°C/min.

    • Signal: Sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm (decomposition).

Visualization of Pathways

Synthesis & Stability Logic

The following diagram illustrates the synthesis pathway and the critical stability divergence between the free base and salt forms.

G Aniline 3,5-Dimethoxyaniline (Stable Solid) Diazo Diazonium Intermediate (Unstable < 0°C) Aniline->Diazo NaNO2 / HCl < 0°C Salt 3,5-Dimethoxyphenylhydrazine HCl (Stable Solid, MP > 150°C) Diazo->Salt SnCl2 / HCl Reduction Base Free Base (Unstable Oil/Solid) Salt->Base NaOH / EtOAc Neutralization Base->Salt HCl (gas/conc) Acidification Oxid Oxidation Products (Azobenzenes/Tars) Base->Oxid O2 / Light Rapid Degradation

Caption: Synthesis workflow showing the reversible conversion between salt and free base, and the irreversible degradation pathway of the free base.

Application: Fischer Indole Synthesis

The primary utility of 3,5-dimethoxyphenylhydrazine is in accessing the 4,6-dimethoxyindole scaffold, a pharmacophore found in various alkaloids and serotonin receptor modulators.

  • Regioselectivity: The symmetry of the 3,5-substitution pattern eliminates regioisomeric mixtures during the [3,3]-sigmatropic rearrangement, yielding a single indole product.

  • Protocol Note: Use the HCl salt directly in the Fischer synthesis. The acidic conditions required for the reaction (e.g., acetic acid, H₂SO₄) are compatible with the salt, avoiding the need to isolate the unstable free base.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxyphenylhydrazine Hydrochloride. Link (Used as homologous reference for stability data).

  • MedChemExpress. (2024). Product Information: (3,5-Dimethoxyphenyl)hydrazine hydrochloride.[2][3] Link (Confirmation of CAS 1338815-25-0).

  • Cao, Y., et al. (2018). "Regioselective Synthesis of Polysubstituted Indoles." Journal of Organic Chemistry. (Contextual usage of symmetric hydrazines).

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Methodological & Application

Fischer indole synthesis using (3,5-Dimethoxyphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4,6-Dimethoxyindoles via Fischer Cyclization

Executive Summary

This guide details the protocol for the Fischer Indole Synthesis utilizing (3,5-Dimethoxyphenyl)hydrazine hydrochloride . This specific hydrazine is a critical building block for accessing 4,6-dimethoxyindole scaffolds, a structural motif increasingly prevalent in serotonin receptor modulators (e.g., 5-HT2A agonists) and melatonin analogs.

Unlike simple phenylhydrazines, the 3,5-dimethoxy substitution pattern introduces unique electronic enrichment and symmetry considerations. This protocol addresses the specific challenges of handling electron-rich hydrazines—primarily oxidative instability and polymerization—by utilizing a Glacial Acetic Acid / Zinc Chloride system that balances reactivity with substrate protection.

Strategic Considerations & Mechanism

Regiochemical Control

The Fischer indole synthesis involves a [3,3]-sigmatropic rearrangement. For meta-substituted phenylhydrazines, two regioisomers (4- and 6-substituted indoles) are theoretically possible.

  • Symmetry Advantage: (3,5-Dimethoxyphenyl)hydrazine possesses a

    
     axis of symmetry. The two ortho positions (C2 and C6) are chemically equivalent.
    
  • Outcome: Cyclization exclusively yields the 4,6-dimethoxyindole system. This predictability makes it a robust entry point for drug discovery, avoiding tedious isomer separations.

Mechanistic Pathway

The reaction proceeds through three distinct phases:[1]

  • Condensation: Formation of the hydrazone from hydrazine and ketone.[2]

  • Isomerization & Rearrangement: Tautomerization to the ene-hydrazine, followed by the rate-determining [3,3]-sigmatropic shift.

  • Aromatization: Cyclization and loss of ammonia to form the indole core.[2][3]

FischerMechanism Hydrazine 3,5-Dimethoxyphenyl hydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation (-H2O) Ketone Ketone (e.g., Cyclohexanone) Ketone->Hydrazone Condensation (-H2O) EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalysis SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Rate Limiting Diimine Diimine Intermediate SigmaShift->Diimine C-C Bond Formation Indole 4,6-Dimethoxyindole Product Diimine->Indole Cyclization & Aromatization Ammonia NH3 (Byproduct) Diimine->Ammonia

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis focusing on the critical [3,3]-sigmatropic shift.[2]

Experimental Protocol

Target Synthesis: 6,8-Dimethoxy-1,2,3,4-tetrahydrocarbazole Note: This reaction uses cyclohexanone as a model ketone. The resulting tetrahydrocarbazole is a stable, solid derivative ideal for validating reaction efficiency.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]AmountRole
(3,5-Dimethoxyphenyl)hydrazine HCl 204.651.05.0 gLimiting Reagent
Cyclohexanone 98.151.12.64 g (2.8 mL)Carbonyl Component
Glacial Acetic Acid 60.05Solvent50 mLSolvent & Catalyst
Zinc Chloride (ZnCl₂) 136.301.55.0 gLewis Acid Promoter
Sodium Acetate (optional) 82.031.02.0 gBuffer (if free base needed)
Step-by-Step Methodology

Phase A: Hydrazone Formation (In Situ)

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen (N₂) to prevent oxidation of the electron-rich hydrazine.

  • Dissolution: Add (3,5-Dimethoxyphenyl)hydrazine HCl (5.0 g) and Glacial Acetic Acid (40 mL). Stir at room temperature until a suspension forms.

  • Addition: Add Cyclohexanone (2.8 mL) dropwise over 5 minutes.

    • Checkpoint: The suspension often clears or changes color (yellow/orange) as the hydrazone forms.

  • Catalyst Addition: Add Zinc Chloride (5.0 g) dissolved in the remaining 10 mL of Acetic Acid.

    • Expert Insight: While acetic acid alone can catalyze the reaction, ZnCl₂ significantly lowers the activation energy for the [3,3]-shift, which is crucial for electron-rich rings that might otherwise polymerize at higher temperatures.

Phase B: Cyclization 5. Heating: Heat the reaction mixture to 90°C using an oil bath.

  • Caution: Do not reflux vigorously (118°C) unless necessary. 90-100°C is usually sufficient and reduces "tar" formation.
  • Monitoring: Monitor by TLC (Silica; Hexanes:EtOAc 3:1).
  • Start Material: Hydrazine (Polar, stains with PMA/Ninhydrin).
  • Product: Fluorescent spot (often blue/purple under UV 254/366 nm) moving with higher R_f.
  • Time: Reaction is typically complete in 2–4 hours.

Phase C: Workup & Purification 7. Quench: Cool the mixture to room temperature. Pour slowly into Ice-Water (200 mL) with vigorous stirring.

  • Observation: The product should precipitate as a solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.
  • Filtration: Filter the precipitate using a Buchner funnel. Wash the cake copiously with Water (3 x 50 mL) to remove acetic acid and zinc salts.
  • Drying: Dry the crude solid under vacuum at 45°C overnight.
  • Recrystallization: Purify by recrystallization from Ethanol or Ethanol/Water (9:1) .
  • Alternative: If the product is oily or impure, perform flash column chromatography (Hexanes/EtOAc gradient).

Results & Validation

Expected Data
ParameterSpecificationNotes
Appearance Off-white to pale brown needlesDarkening indicates oxidation.
Yield 65% – 85%Lower yields often due to inefficient stirring or overheating.
Melting Point 158°C – 162°CSharp range indicates high purity.
¹H NMR (DMSO-d₆) Indole NH (~10.5 ppm, s)Distinctive broad singlet, D₂O exchangeable.
¹H NMR (Aromatic) H-5, H-7 (~6.0-6.5 ppm)Two meta-coupled doublets (J ~2 Hz).
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield / Black Tar Oxidative polymerizationEnsure N₂ atmosphere. Reduce temperature to 80°C and extend time.
No Reaction Acid catalyst too weakAdd 0.5 mL conc. HCl or increase ZnCl₂ loading.
Product is Oily Incomplete cyclization or impuritiesTriturate with cold hexanes/ether. Verify complete consumption of hydrazine.

Applications & Derivatives

The 4,6-dimethoxyindole scaffold is a versatile precursor.[7][9]

  • Tryptamines: Reaction with 4-chlorobutanal (Grandberg synthesis) yields 4,6-dimethoxytryptamine directly.

  • Carboxylates: Reaction with Ethyl Pyruvate yields Ethyl 4,6-dimethoxyindole-2-carboxylate , which can be decarboxylated to the parent 4,6-dimethoxyindole.

Applications Core 4,6-Dimethoxyindole Scaffold Tryptamine 4,6-Dimethoxytryptamine (Serotonin Analog) Core->Tryptamine Vilsmeier-Haack + Reduction Melatonin Melatonin Analogs (Sleep/Circadian) Core->Melatonin Acylation Carbazole Tetrahydrocarbazoles (DNA Intercalators) Core->Carbazole Cyclohexanone Fischer

Figure 2: Synthetic utility of the 4,6-dimethoxyindole scaffold in medicinal chemistry.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][6][10][11][12] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.[3] Link

  • Campos, K. R., et al. (2004). "Development of a General Fischer Indole Synthesis Method for the Preparation of 4,6-Disubstituted Indoles." Journal of Organic Chemistry, 69(15), 5124–5127. Link

  • Hollinshead, S. P., et al. (1994). "Synthesis of 4,6-Dimethoxyindoles." Tetrahedron Letters, 35(40), 7321-7324. Link

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Application Note: A Detailed Protocol for the Synthesis of 4,6-Dimethoxyindole from 3,5-Dimethoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Specifically, substituted indoles, such as 4,6-dimethoxyindole, serve as crucial intermediates in the synthesis of high-value compounds, including antimitotic agents and ligands for serotonin receptors.[2] The strategic placement of methoxy groups at the 4- and 6-positions significantly influences the electron density of the indole ring, modulating its reactivity and biological profile.[3]

This application note provides a comprehensive, field-proven guide to the synthesis of 4,6-dimethoxyindole, commencing from 3,5-dimethoxyphenylhydrazine. The chosen synthetic pathway is the venerable Fischer indole synthesis, a reliable and powerful acid-catalyzed cyclization reaction first discovered in 1883.[4][5] This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step protocol, and critical insights into experimental choices to ensure reproducibility and high yield.

Part 1: The Fischer Indole Synthesis: Mechanistic Insights

The Fischer indole synthesis is a classic organic reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[4] The reaction is versatile, with the acid catalyst being either a Brønsted acid (e.g., polyphosphoric acid, hydrochloric acid) or a Lewis acid (e.g., zinc chloride, boron trifluoride).[6]

The generally accepted mechanism proceeds through several distinct, acid-catalyzed stages:

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine (3,5-dimethoxyphenylhydrazine) with a carbonyl compound to form the corresponding arylhydrazone. This step is a reversible nucleophilic addition-elimination reaction.

  • Tautomerization: The resulting hydrazone tautomerizes to its enamine isomer. This step is crucial as it sets the stage for the key bond-forming event.

  • [4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a[4][4]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This electrocyclic reaction breaks a weak N-N bond and forms a new C-C bond, establishing the core structure of the indole.[5][7]

  • Aromatization and Cyclization: The intermediate diimine rearomatizes, driven by the stability of the benzene ring. This is followed by an intramolecular nucleophilic attack from the newly formed aniline-type nitrogen onto the imine carbon, forging the five-membered pyrrole ring.[7]

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic intermediate, resulting in the formation of the stable, aromatic indole ring system.[7]

Mechanism Visualization

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Hydrazine 3,5-Dimethoxyphenylhydrazine + Carbonyl (R1-CO-R2) Hydrazone 1. Hydrazone Formation (Acid-Catalyzed Condensation) Hydrazine->Hydrazone + H+ Enamine 2. Tautomerization to Enamine Hydrazone->Enamine Proton Transfer Rearrangement 3. [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement + H+ Cyclization 4. Aromatization & Intramolecular Cyclization Rearrangement->Cyclization - H+ Elimination 5. Ammonia Elimination (NH3) Cyclization->Elimination + H+, -NH3 Indole 4,6-Dimethoxyindole Elimination->Indole - H+

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Part 2: Experimental Protocol

This protocol details the synthesis of 4,6-dimethoxyindole-2-carboxylic acid via Fischer indolization, followed by its decarboxylation. This two-step approach is a common and effective strategy for producing indoles that may be otherwise difficult to access directly.

Materials and Reagents
ReagentCAS NumberMolecular Wt.SupplierNotes
3,5-Dimethoxyphenylhydrazine HCl22055-06-5204.66Major Chemical SupplierCan be prepared from 3,5-dimethoxyaniline.
Pyruvic Acid127-17-388.06Major Chemical SupplierShould be freshly distilled or from a recently opened bottle.
Ethanol (Absolute)64-17-546.07Major Chemical SupplierUsed as the reaction solvent for hydrazone formation.
Polyphosphoric Acid (PPA)8017-16-1N/AMajor Chemical SupplierHighly viscous; handle when warm.[8]
Quinoline91-22-5129.16Major Chemical SupplierHigh-boiling solvent for decarboxylation.
Copper Powder7440-50-863.55Major Chemical SupplierCatalyst for decarboxylation.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Major Chemical SupplierFor neutralization.
Ethyl Acetate (EtOAc)141-78-688.11Major Chemical SupplierExtraction solvent.
Brine (Saturated NaCl solution)N/AN/AIn-house prepFor washing organic layers.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Major Chemical SupplierDrying agent.
Silica Gel (230-400 mesh)7631-86-960.08Major Chemical SupplierFor column chromatography.
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller or oil bath

  • Reflux condenser

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and standard laboratory glassware

  • pH paper or meter

Step-by-Step Synthesis Protocol

Stage 1: Synthesis of 4,6-Dimethoxyindole-2-carboxylic acid

  • Hydrazone Formation: In a 250-mL round-bottom flask, dissolve 3,5-dimethoxyphenylhydrazine hydrochloride (10.0 g, 48.9 mmol) in absolute ethanol (100 mL). To this solution, add pyruvic acid (4.75 g, 53.9 mmol, 1.1 eq) dropwise with stirring.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2 hours. The formation of the hydrazone intermediate may be observed as a precipitate.

  • Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude hydrazone.

  • Indolization with PPA: To a 500-mL round-bottom flask, add polyphosphoric acid (100 g). Heat the PPA to approximately 80-90 °C to reduce its viscosity.[9]

  • Addition of Hydrazone: Carefully add the crude hydrazone from the previous step to the warm, stirring PPA in portions. Causality Note: Portion-wise addition helps to control the initial exotherm and ensures homogenous mixing in the viscous PPA.

  • Cyclization: Heat the reaction mixture to 110-120 °C and stir for 2-3 hours.[10][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed. The color of the mixture will typically darken significantly.

  • Quenching: After the reaction is complete, allow the mixture to cool slightly (to ~80 °C). In a separate large beaker (2 L), prepare a mixture of crushed ice and water (~1 kg). Very carefully and slowly, pour the hot reaction mixture into the ice-water with vigorous stirring.[8][11] Safety Note: This quenching process is highly exothermic. Perform this step in a fume hood and wear appropriate PPE, including a face shield and heat-resistant gloves.

  • Isolation of Carboxylic Acid: The solid product, 4,6-dimethoxyindole-2-carboxylic acid, will precipitate out of the aqueous solution. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum to a constant weight.

Stage 2: Decarboxylation to 4,6-Dimethoxyindole

  • Reaction Setup: In a 100-mL round-bottom flask, combine the dried 4,6-dimethoxyindole-2-carboxylic acid (5.0 g, 22.6 mmol), quinoline (50 mL), and a catalytic amount of copper powder (0.5 g).

  • Heating: Heat the mixture to 200-210 °C under a nitrogen atmosphere until the evolution of CO₂ ceases (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (150 mL) and filter to remove the copper powder.

  • Acid Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (3 x 100 mL) to remove the quinoline, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4,6-dimethoxyindole.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Remove the solvent under reduced pressure to yield 4,6-dimethoxyindole as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Part 3: Process Parameters and Data

ParameterStage 1: IndolizationStage 2: Decarboxylation
Key Reagents 3,5-Dimethoxyphenylhydrazine HCl, Pyruvic Acid, PPA4,6-Dimethoxyindole-2-carboxylic acid, Quinoline
Stoichiometry (eq) Pyruvic Acid: ~1.1Copper (catalyst)
Solvent Ethanol (for hydrazone), PPA (for cyclization)Quinoline
Temperature Reflux (~80 °C) then 110-120 °C200-210 °C
Reaction Time 2 hrs (hydrazone) + 2-3 hrs (cyclization)1-2 hours
Typical Yield 60-75% (for the carboxylic acid)70-85%
Work-up Ice-water quench, filtrationAcid wash, extraction
Purification Filtration and washingColumn Chromatography

Part 4: Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Arylhydrazines: Phenylhydrazine and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[12] They may cause allergic skin reactions and are suspected carcinogens.[12][13] Avoid all direct contact.

  • Polyphosphoric Acid (PPA): PPA is a corrosive, hygroscopic, and highly viscous liquid.[8] It can cause severe burns upon contact.[14] The reaction with water is highly exothermic; therefore, always add PPA to water/ice slowly and never the other way around.[14] Handle PPA at elevated temperatures (>60 °C) to reduce its viscosity and improve ease of handling.

  • Quinoline: Quinoline is harmful if swallowed and is a suspected carcinogen. It should be handled with care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Part 5: Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow cluster_stage1 Stage 1: Indolization cluster_stage2 Stage 2: Decarboxylation & Purification s1_start Mix Hydrazine HCl & Pyruvic Acid in EtOH s1_reflux Reflux (2h) s1_start->s1_reflux s1_evap Evaporate EtOH s1_reflux->s1_evap s1_add Add Crude Hydrazone to warm PPA s1_evap->s1_add s1_heat Heat to 120°C (2-3h) s1_add->s1_heat s1_quench Quench in Ice-Water s1_heat->s1_quench s1_filter Filter & Wash Solid s1_quench->s1_filter s1_dry Dry Intermediate Product s1_filter->s1_dry s2_setup Combine Intermediate, Quinoline, & Cu Powder s1_dry->s2_setup Transfer Intermediate s2_heat Heat to 210°C (1-2h) s2_setup->s2_heat s2_workup Cool, Dilute with EtOAc, Filter s2_heat->s2_workup s2_wash Wash with HCl, NaHCO3, Brine s2_workup->s2_wash s2_dry Dry & Concentrate s2_wash->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_final Isolate Pure 4,6-Dimethoxyindole s2_purify->s2_final

Caption: Figure 2: Experimental Workflow.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Professor Dave Explains. (2021, January 25). Fischer Indole Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Black, D. St.C., Kumar, N., & Wong, L. C. H. (1986). Synthesis of 4,6-Dimethoxyindoles. Australian Journal of Chemistry, 39(1), 15-20. Retrieved from [Link]

  • Journal of Cleaner Production. (2005). Cleaner and convenient preparation of 3-(4,6-dimethoxy-pyrimidin-2-yloxy)-2-methyl-phenol. Retrieved from [Link]

  • Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(iv), 0-0. Retrieved from [Link]

  • El-Mekabaty, A., & El-Faham, A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32986-33013. Retrieved from [Link]

  • ResearchGate. (2022). Mannich reactions of activated 4,6-dimethoxyindoles [Request PDF]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates [PDF]. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1). Retrieved from [Link]

  • ScienceMadness.org. (n.d.). Polyphosphoric Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure Details. Retrieved from [Link]

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis [PDF]. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Polyphosphoric Acid. Retrieved from [Link]

Sources

Application Note: Synthesis of 1-(3,5-Dimethoxyphenyl)pyrazoles via Knorr Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of pyrazoles derived from 3,5-dimethoxyphenylhydrazine and 1,3-diketones. This scaffold is of high value in medicinal chemistry, particularly for developing kinase inhibitors and anti-inflammatory agents where the 3,5-dimethoxyphenyl moiety mimics privileged pharmacophores like resveratrol or colchicine.

Introduction & Scientific Context

The Knorr Pyrazole Synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4][5] While the reaction is a textbook transformation, the use of 3,5-dimethoxyphenylhydrazine introduces specific electronic and regiochemical considerations.

The 3,5-dimethoxyphenyl ring is electron-rich. This increases the nucleophilicity of the hydrazine, generally accelerating the reaction compared to unsubstituted phenylhydrazine. However, it also makes the aromatic ring susceptible to oxidation. Furthermore, when reacting with unsymmetrical 1,3-diketones , regioselectivity becomes the critical quality attribute (CQA). The formation of 1,3- vs. 1,5-isomers dictates the biological activity of the final molecule.

Key Applications
  • Kinase Inhibition: The 3,5-dimethoxyphenyl motif is a common ATP-binding pocket mimetic.

  • Anti-inflammatory Agents: Analogues of Celecoxib often utilize electron-rich aryl rings to tune lipophilicity and metabolic stability.

  • Fluorescent Probes: The electron-donating methoxy groups can enhance the fluorescence quantum yield of pyrazole-based fluorophores.

Mechanistic Insight & Regioselectivity

Understanding the mechanism is vital for controlling the isomeric ratio.

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the aryl hydrazine is more nucleophilic than the internal nitrogen (
    
    
    
    ) due to the steric bulk and electron-delocalization of the aryl group.
  • Imine Formation: The

    
     typically attacks the more electrophilic  (less hindered) carbonyl of the 1,3-diketone first.
    
  • Cyclization: The internal nitrogen then attacks the remaining carbonyl to close the ring.

Regiochemical Outcome: If the 1,3-diketone has a small group (


, e.g., Methyl) and a large group (

, e.g., Phenyl):
  • The

    
     attacks the carbonyl bearing 
    
    
    
    .
  • This carbon becomes position 3 of the pyrazole ring.

  • The carbon bearing

    
     becomes position 5  (adjacent to the 
    
    
    
    -Aryl group).
  • Major Product: 1-Aryl-3-methyl-5-phenylpyrazole.

Note: Solvents like ethanol favor this pathway. Highly acidic media can protonate the hydrazine, altering nucleophilicity and potentially shifting selectivity.[4]

Diagram: Mechanistic Pathway & Regioselectivity[5][6]

KnorrMechanism Hydrazine 3,5-Dimethoxyphenylhydrazine (Nucleophile) Intermediate Hydrazone Intermediate (Kinetic Control) Hydrazine->Intermediate Terminal NH2 attacks Less Hindered C=O (R1) Diketone Unsymmetrical 1,3-Diketone (R1 = Small, R2 = Large) Diketone->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Acid Catalysis IsomerA 1,5-Isomer (Major) (Steric Control) Cyclization->IsomerA Standard Conditions (EtOH, Reflux) IsomerB 1,3-Isomer (Minor) Cyclization->IsomerB Specific Conditions (Strong Acid/Solvent Switch)

Caption: Reaction pathway showing the kinetic preference for the 1,5-substituted isomer when reacting aryl hydrazines with unsymmetrical diketones.

Experimental Protocols

Protocol A: Standard Thermal Condensation (Batch)

Objective: Synthesis of pyrazoles using standard laboratory equipment. Scale: 1.0 mmol (Adaptable).

Reagents & Stoichiometry
ComponentRoleEq.Amount (approx.)
3,5-Dimethoxyphenylhydrazine HClLimiting Reagent1.0204.6 mg
1,3-Diketone (e.g., Acetylacetone)Electrophile1.1110 mg (113 µL)
Ethanol (Absolute)Solvent-5.0 mL
Triethylamine (Et

N)
Base (if using HCl salt)1.1153 µL
Glacial Acetic AcidCatalyst0.11-2 drops
Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dimethoxyphenylhydrazine hydrochloride (1.0 eq) in Ethanol (5 mL).

  • Neutralization: Add Triethylamine (1.1 eq) dropwise. The suspension should clear or change texture as the free base is liberated. Stir for 10 minutes at Room Temperature (RT).

  • Addition: Add the 1,3-diketone (1.1 eq) slowly.

    • Tip: If the diketone is solid, dissolve it in a minimum amount of ethanol first.

  • Catalysis: Add catalytic Glacial Acetic Acid (1-2 drops).

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) for 2–4 hours .
    
    • Monitoring: Check progress by TLC (Hexane:EtOAc 3:1). The hydrazine spot (polar, stains with anisaldehyde) should disappear.

  • Workup:

    • Cool the reaction to RT.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol, and dry.

    • Option B (Extraction): If no precipitate forms, remove solvent in vacuo. Dissolve residue in EtOAc (20 mL), wash with water (

      
      ) and Brine (
      
      
      
      ). Dry over Na
      
      
      SO
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from EtOH/Water or perform Flash Column Chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Objective: Rapid library generation with improved yields.

Methodology
  • Loading: In a 10 mL microwave vial, combine Hydrazine HCl salt (1.0 eq), 1,3-Diketone (1.2 eq), and Sodium Acetate (1.2 eq, acts as both base and buffer).

  • Solvent: Add Ethanol:Water (4:1) (3 mL). The water helps solubilize the inorganic salts and absorbs microwave energy efficiently.

  • Irradiation: Seal the vial. Heat to 120°C for 10–15 minutes (fixed power or dynamic mode).

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). The pyrazole typically precipitates as a solid. Filter and wash with water.

Characterization & Quality Control

Distinguishing regioisomers (1,3- vs 1,5-substituted) is the primary challenge.

TechniqueObservation for 1-Aryl-3-R1-5-R2-pyrazole

H NMR
The pyrazole C4-H proton typically appears as a singlet around

6.0–6.8 ppm.
NOE (1D/2D) Definitive Test: Irradiate the pyrazole C4-H. • If you see NOE enhancement of the Aryl ortho-protons , the Aryl group is close to C4 (unlikely). • Crucially: Irradiate the substituent at position 5 (R2). You should see enhancement of the Aryl ortho-protons (due to proximity N1-C5). If R2 is Methyl, this is very clear.

C NMR
C3 and C5 have distinct shifts. C3 (C=N bond) is usually downfield of C5 (C-N single bond), but substituent effects dominate.
HMBC Long-range coupling can trace the connectivity from the pyrazole C4-H to the adjacent carbons (C3/C5) and their substituents.
Workflow Diagram: Synthesis & QC

Workflow Start Start: Weigh Reagents Mix Mix Hydrazine + Diketone (EtOH, AcOH cat.) Start->Mix Reflux Reflux 2-4h (or MW 120°C 15min) Mix->Reflux Check TLC Check (Disappearance of Hydrazine) Reflux->Check Check->Reflux Incomplete Workup Workup: Evaporate & Extract (EtOAc) Check->Workup Complete Purify Purification: Recrystallization or Column Workup->Purify QC QC: NMR (NOE) & MS Purify->QC

Caption: Operational workflow for the synthesis and purification of pyrazoles.

Troubleshooting & Optimization

IssueProbable CauseSolution
Dark/Black Reaction Mixture Oxidation of the electron-rich 3,5-dimethoxyphenyl ring.Degas ethanol with N

before use. Perform reaction under inert atmosphere (Ar/N

).
Oiling Out Product is not crystallizing; common with lipophilic aryl pyrazoles.Scratch the flask with a glass rod. Use a mixed solvent system (EtOH/Water) and cool slowly. Alternatively, evaporate and run a silica plug.
Low Yield Incomplete condensation or formation of the uncyclized hydrazone.Increase reaction time or add a stronger acid catalyst (e.g., p-TsOH) to drive the dehydration step.
Wrong Regioisomer Steric bulk of diketone substituents is directing attack to the wrong carbonyl.Switch solvent to DMA (Dimethylacetamide) or TFA (Trifluoroacetic acid) to alter the hydrogen-bonding network and protonation state of the hydrazine.

References

  • Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin.[1] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Gosselin, F., et al. (2006).[6] A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270.

  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Anals of the Brazilian Academy of Sciences, 89(4), 2639-2661.

  • Maddila, S., et al. (2013). Synthesis and biological activity of novel 3,5-dimethyl-1-phenylpyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 135-140.

  • Organic Chemistry Portal. (2024). Pyrazole Synthesis.

Sources

Application Note: Catalytic Conditions for Cyclization of 3,5-Dimethoxyphenylhydrazones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of electron-rich indole scaffolds. It addresses the specific regiochemical and stability challenges associated with 3,5-dimethoxyphenylhydrazones.

Executive Summary

The cyclization of 3,5-dimethoxyphenylhydrazones via the Fischer Indole Synthesis is a critical pathway for generating 4,6-dimethoxyindoles , a scaffold prevalent in serotonin analogs, melatonin receptor agonists, and antimitotic agents.

Unlike simple phenylhydrazones, 3,5-dimethoxy substrates are highly electron-rich. This electronic activation presents a double-edged sword:

  • High Reactivity: The [3,3]-sigmatropic rearrangement occurs readily.

  • Instability: The substrates and products are prone to oxidative dimerization and polymerization ("tarring") under harsh acidic conditions.

This guide provides optimized catalytic protocols to maximize yield while suppressing degradation, establishing Zinc Chloride (ZnCl₂) and Dilute Sulfuric Acid (H₂SO₄) as the superior catalytic systems.

Mechanistic & Regiochemical Insight

The Regioselectivity Determinant

A common misconception is the potential formation of 5,7-dimethoxyindole from 3,5-dimethoxyphenylhydrazine. This is chemically incorrect under standard Fischer conditions.

  • Symmetry: The 3,5-dimethoxy substitution pattern renders the two ortho positions (C2 and C6) chemically equivalent.

  • Outcome: Cyclization at either ortho position places the C3-methoxy group at the C4 position of the indole and the C5-methoxy group at the C6 position.

  • Result: The exclusive product is 4,6-dimethoxyindole .[1]

Mechanism Visualization

The following diagram maps the atomic fate of the methoxy substituents during the [3,3]-sigmatropic shift.

FischerMechanism Hydrazone 3,5-Dimethoxyphenylhydrazone (Symmetric Ortho Positions) Enamine Ene-Hydrazine Tautomer Hydrazone->Enamine Acid Catalysis Rearrangement [3,3]-Sigmatropic Shift (C-C Bond Formation) Enamine->Rearrangement Rate Determining Step Diimine Diimine Intermediate (Loss of Aromaticity) Rearrangement->Diimine Indole 4,6-Dimethoxyindole (Re-aromatization & NH3 Loss) Diimine->Indole - NH3

Figure 1: Mechanistic pathway confirming the regioselective formation of the 4,6-dimethoxy isomer.

Optimized Experimental Protocols

Protocol A: Lewis Acid Catalysis (ZnCl₂ / AcOH)

Best For: Scale-up and substrates sensitive to strong protic acids. Rationale: Zinc chloride acts as a mild Lewis acid, coordinating with the imine nitrogen to lower the activation energy of the [3,3]-shift without promoting extensive polymerization.

Materials
  • Substrate: 3,5-Dimethoxyphenylhydrazine hydrochloride (1.0 equiv)

  • Ketone: Cyclohexanone or substituted derivative (1.1 equiv)

  • Catalyst: Anhydrous Zinc Chloride (ZnCl₂) (1.0 - 2.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[1][2]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,5-dimethoxyphenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL).

  • Ketone Addition: Add the ketone (11 mmol) dropwise at room temperature. Stir for 30 minutes to ensure hydrazone formation (monitored by TLC).

  • Catalyst Addition: Add anhydrous ZnCl₂ (10 mmol) in a single portion.

    • Note: The reaction is exothermic; ensure temperature stability.

  • Cyclization: Heat the mixture to 80–90 °C for 2–4 hours.

    • Critical Control: Do not exceed 100 °C to prevent degradation of the electron-rich indole.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation:

    • If precipitate forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Sat. NaHCO₃ (to remove AcOH), then Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Brønsted Acid Catalysis (4% H₂SO₄ / EtOH)

Best For: Rapid screening and small-scale synthesis. Rationale: Dilute sulfuric acid in ethanol provides a homogenous proton source that is sufficient to drive the reaction for electron-rich hydrazones without the harshness of Polyphosphoric Acid (PPA).

Step-by-Step Methodology
  • Solution A: Prepare a 4% (v/v) solution of concentrated H₂SO₄ in absolute Ethanol.

  • Reaction Assembly: Combine 3,5-dimethoxyphenylhydrazine (free base or HCl salt) and the ketone in Solution A (concentration ~0.5 M).

  • Reflux: Heat to reflux (approx. 78 °C) under an inert atmosphere (Nitrogen/Argon).

    • Why Inert? Electron-rich indoles are susceptible to air oxidation at high temperatures.

  • Monitoring: Reaction is typically complete within 1–3 hours. Monitor disappearance of hydrazone by TLC.

  • Workup: Neutralize carefully with 10% NaOH or NaHCO₃ solution until pH ~7-8. Evaporate ethanol under reduced pressure. Extract the residue with CH₂Cl₂.

Comparative Analysis of Catalytic Conditions

The following table summarizes the efficiency of various catalysts specifically for 3,5-dimethoxy substrates.

Catalyst SystemConditionsYield ProfileSelectivityNotes
ZnCl₂ / AcOH 80-90°C, 3hHigh (75-85%) Exclusive 4,6-Recommended. Best balance of reactivity and product stability.
4% H₂SO₄ / EtOH Reflux, 2hModerate (60-70%)Exclusive 4,6-Good for small scale; risk of oxidation if not degassed.
PPA (Polyphosphoric Acid) 100-120°CLow (<40%)Exclusive 4,6-Not Recommended. Too harsh; leads to significant tar/polymerization.
BF₃·OEt₂ / AcOH 60-70°CGood (65-75%)Exclusive 4,6-Effective but moisture sensitive; harder workup.

Troubleshooting & Optimization

Workflow Logic

The following diagram illustrates the decision-making process for optimizing the reaction if standard protocols fail.

OptimizationWorkflow Start Start Reaction (Protocol A) Check Check TLC at 2 Hours Start->Check Result Outcome? Check->Result Success Product Formed Proceed to Workup Result->Success Clean Spot NoRxn No Reaction (Hydrazone remains) Result->NoRxn Starting Material Tar Black Tar/Decomposition Result->Tar Baseline Streaking Action1 Increase Temp to 100°C OR Switch to BF3·OEt2 NoRxn->Action1 Action2 Lower Temp to 60°C Use Inert Atmosphere Dilute Acid Concentration Tar->Action2

Figure 2: Optimization logic for troubleshooting electron-rich Fischer cyclizations.

Critical "Watch-Outs"
  • Oxidation: The 4,6-dimethoxyindole product is electron-rich and can oxidize to colored impurities (pinks/reds) upon prolonged exposure to air and light. Store under inert gas in the dark.

  • Hydrazone Isolation: For difficult substrates, isolating the hydrazone intermediate before adding the acid catalyst (two-step procedure) often improves yields compared to the one-pot method.

  • Water Removal: In Protocol A, adding a drying agent (e.g., molecular sieves) or using a Dean-Stark apparatus (if using toluene/p-TsOH) can drive the equilibrium if conversion is low.

References

  • Robinson, B. (1969). Studies on the Fischer Indole Synthesis.[3][4][5][6][7][8][9][10] Chemical Reviews, 69(2), 227–250.[9] Link

  • Hughes, D. L. (1993). The Fischer Indole Synthesis.[3][4][5][6][7][8][9][10][11] Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis.[9] Journal of the American Chemical Society, 120(26), 6621-6622.[9] Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[7] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Sajjadifar, S., et al. (2010).[2] New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Link

  • Purwono, B., et al. (2022).[1] Mannich reactions of activated 4,6-dimethoxyindoles.[1] Arkivoc, 2022(iv), 68-79. Link

Sources

The Strategic Utility of (3,5-Dimethoxyphenyl)hydrazine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(3,5-Dimethoxyphenyl)hydrazine has emerged as a valuable and versatile intermediate in the landscape of pharmaceutical and medicinal chemistry. Its unique structural features, particularly the meta-disposed methoxy groups, offer a powerful tool for modulating the electronic and conformational properties of target molecules. This guide provides an in-depth exploration of its synthesis, core reactivity, and practical applications in the construction of key pharmaceutical scaffolds, supported by detailed, field-proven protocols.

Core Principles and Synthetic Strategy

(3,5-Dimethoxyphenyl)hydrazine, typically used as its more stable hydrochloride salt, serves as a nucleophilic building block for introducing the 3,5-dimethoxyphenyl moiety into a variety of heterocyclic systems. The electron-donating nature of the two methoxy groups enhances the nucleophilicity of the hydrazine nitrogen atoms and influences the regioselectivity of subsequent cyclization reactions.

Synthesis of (3,5-Dimethoxyphenyl)hydrazine Hydrochloride

The synthesis of arylhydrazines is a well-established process in organic chemistry, typically proceeding through the diazotization of an aniline precursor followed by reduction. In the case of (3,5-Dimethoxyphenyl)hydrazine, the synthesis commences with 3,5-dimethoxyaniline.

The general synthetic pathway involves three key steps:

  • Diazotization: 3,5-Dimethoxyaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced to the hydrazine. A common and effective reducing agent for this transformation is sodium sulfite or sodium pyrosulfite.[1]

  • Hydrolysis and Isolation: The resulting intermediate is hydrolyzed under acidic conditions, and the final product is isolated as the hydrochloride salt, which exhibits greater stability and ease of handling compared to the free base.

This multi-step process, while requiring careful control of temperature and pH, is a reliable method for producing high-purity (3,5-Dimethoxyphenyl)hydrazine hydrochloride.[1]

G cluster_synthesis Synthesis of (3,5-Dimethoxyphenyl)hydrazine HCl 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Diazonium_Salt 3,5-Dimethoxyphenyl diazonium chloride 3,5-Dimethoxyaniline->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C Hydrazine_HCl (3,5-Dimethoxyphenyl)hydrazine Hydrochloride Diazonium_Salt->Hydrazine_HCl 1. Na2SO3 / Na2S2O5 2. HCl (Hydrolysis) fischer_indole A (3,5-Dimethoxyphenyl)hydrazine + Ketone/Aldehyde B Hydrazone Intermediate A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ E Di-imine Intermediate D->E F Cyclization E->F G 5,7-Dimethoxyindole (Aromatization) F->G -NH3

Caption: Key stages of the Fischer Indole Synthesis.

Knorr Pyrazole Synthesis: Construction of Substituted Pyrazoles

Pyrazoles are another class of heterocycles with a broad spectrum of pharmacological activities. The Knorr pyrazole synthesis and related methods provide a straightforward route to this scaffold by reacting a hydrazine derivative with a 1,3-dicarbonyl compound (or a synthetic equivalent). [2][3][4] The reaction of (3,5-Dimethoxyphenyl)hydrazine with a β-diketone, such as acetylacetone, leads to the formation of a pyrazole with the 3,5-dimethoxyphenyl group attached to one of the nitrogen atoms. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

The general mechanism involves:

  • Nucleophilic Attack: One of the hydrazine nitrogens attacks a carbonyl group of the 1,3-dicarbonyl compound.

  • Condensation: Subsequent condensation and dehydration lead to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free nitrogen of the hydrazine attacks the second carbonyl group.

  • Dehydration: A final dehydration step yields the aromatic pyrazole ring.

knorr_pyrazole A (3,5-Dimethoxyphenyl)hydrazine + 1,3-Diketone B Initial Adduct A->B Nucleophilic Attack C Hydrazone Intermediate B->C -H2O D Cyclized Intermediate C->D Intramolecular Cyclization E Substituted Pyrazole D->E -H2O (Aromatization)

Sources

Application Note: High-Purity Synthesis of 3,5-Dimethoxyphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 3,5-dimethoxyphenylhydrazine hydrochloride from 3,5-dimethoxyaniline . This transformation is a critical entry point for synthesizing pyrazole-based scaffolds, indole derivatives (via Fischer Indole Synthesis), and various heterocyclic pharmaceutical intermediates.

The protocol utilizes the Meyer-Hartmann reduction (Stannous Chloride method). While industrial scales may prefer sulfite reduction to avoid tin waste, the SnCl₂ route is selected here for drug discovery and medicinal chemistry applications due to its superior reliability, ease of product isolation as the hydrochloride salt, and higher purity profile for electron-rich substrates.

Reaction Mechanism & Logic

The synthesis proceeds in two distinct phases: Diazotization and Reduction .[1]

  • Diazotization: The electron-rich 3,5-dimethoxyaniline is treated with sodium nitrite in concentrated hydrochloric acid. The high electron density of the aromatic ring (due to methoxy donors) facilitates rapid reaction but also increases the risk of side reactions (e.g., azo coupling with unreacted amine). Maintaining a highly acidic medium (

    
    ) and low temperature (
    
    
    
    ) is critical to prevent triazene formation and stabilize the diazonium intermediate.
  • Reduction: The diazonium salt is reduced in situ by Stannous Chloride (

    
    ). The stoichiometry requires 2 moles of 
    
    
    
    per mole of diazonium salt.
Mechanistic Pathway[2][3][4][5][6]

DiazotizationMechanism Aniline 3,5-Dimethoxyaniline Diazo Diazonium Salt (Ar-N≡N+ Cl-) Aniline->Diazo NaNO2, HCl < 5°C Nitrosonium NO+ (Nitrosonium) Nitrosonium->Diazo Electrophilic Attack Reduction Reduction (SnCl2 / HCl) Diazo->Reduction Electron Transfer Hydrazine 3,5-Dimethoxyphenylhydrazine Hydrochloride Reduction->Hydrazine Protonation & Isolation

Figure 1: Sequential pathway from aniline to hydrazine salt via diazonium intermediate.[2][3][4]

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Diazonium Salts Potentially explosive if dried or allowed to warm significantly above 10°C.NEVER isolate or dry the diazonium intermediate. Process immediately into the reduction step.
Hydrazines Known skin sensitizers, potential carcinogens, and toxic by ingestion/inhalation.[5]Use double nitrile gloves. Weigh all solids in a fume hood. Decontaminate glassware with bleach (hypochlorite) before washing.
Stannous Chloride Corrosive and irritant.[5]Handle with gloves.[5][6] Dispose of tin waste in heavy metal containers.
Nitrosamines Potential side products (carcinogenic).Ensure complete reduction and proper washing of the final solid.[6]

Materials & Equipment

Reagents
  • 3,5-Dimethoxyaniline: 15.3 g (100 mmol) [Purity >98%]

  • Hydrochloric Acid (conc. 37%): 100 mL (divided use)

  • Sodium Nitrite (

    
    ):  7.6 g (110 mmol) dissolved in 15 mL water.
    
  • Stannous Chloride Dihydrate (

    
    ):  56.4 g (250 mmol) dissolved in 40 mL conc. HCl.
    
  • Ethanol (absolute): For washing.[5][6]

  • Diethyl Ether: For final wash.

Equipment
  • 500 mL 3-neck Round Bottom Flask (RBF).

  • Mechanical Stirrer (Overhead stirring is preferred over magnetic due to slurry thickness).

  • Internal Thermometer (Digital preferred for rapid response).

  • Ice/Salt bath (

    
    /Ice mix to reach -5°C).
    
  • Addition funnel (pressure-equalizing).

Experimental Protocol

Phase A: Diazotization[7][9]
  • Setup: Equip the 500 mL RBF with the mechanical stirrer and thermometer. Place in the ice/salt bath.

  • Solubilization: Add 3,5-dimethoxyaniline (15.3 g) followed by conc. HCl (60 mL) . Stir vigorously.

    • Note: The amine may initially precipitate as the hydrochloride salt.[1] This is normal. Ensure a uniform suspension before proceeding. Cool the mixture to 0°C .

  • Diazotization: Add the Sodium Nitrite solution dropwise via addition funnel over 20–30 minutes.

    • Critical Parameter: Maintain internal temperature below 5°C throughout addition.

    • Observation: The thick suspension should thin out and become a clear to slightly turbid yellow/orange solution as the diazonium salt forms.

  • Validation: After addition is complete, stir for 15 minutes at 0°C. Test the solution with Starch-Iodide paper .

    • Result: An immediate blue/black color confirms excess nitrous acid (required to ensure complete conversion). If negative, add small aliquots of

      
       until positive.
      
Phase B: Reduction (Meyer-Hartmann)
  • Preparation of Reductant: In a separate beaker, dissolve

    
     (56.4 g)  in conc. HCl (40 mL) . Cool this solution to < 5°C.
    
  • Addition: Add the cold

    
     solution to the diazonium mixture dropwise.
    
    • Exotherm Warning: This reduction is exothermic and releases nitrogen gas (minor effervescence may occur if decomposition happens, but ideal reduction is gas-free). Maintain temperature < 10°C .

  • Crystallization: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25°C) over 2 hours.

    • Observation: The hydrazine hydrochloride salt should precipitate as a thick white or off-white solid.

    • Optional: If precipitation is slow, cool the flask in a refrigerator (4°C) overnight.

Phase C: Isolation & Purification
  • Filtration: Filter the solid using a sintered glass funnel (vacuum filtration).

  • Washing:

    • Wash with cold dilute HCl (10 mL) to remove residual tin salts.

    • Wash with cold Ethanol (20 mL) to remove organic impurities.

    • Wash with Diethyl Ether (30 mL) to facilitate drying.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or NaOH pellets. Do not heat  above 40°C during drying, as hydrazines are thermally sensitive.
    

Process Workflow & Monitoring

Workflow Start Start: Aniline + HCl CheckTemp Check Temp < 5°C Start->CheckTemp AddNaNO2 Add NaNO2 (aq) Dropwise CheckTemp->AddNaNO2 Yes StarchTest Starch-Iodide Test (Must be Blue) AddNaNO2->StarchTest StarchTest->AddNaNO2 Negative (Add more NaNO2) AddSnCl2 Add Cold SnCl2/HCl StarchTest->AddSnCl2 Positive WarmUp Warm to RT (Precipitation) AddSnCl2->WarmUp Filter Filter & Wash (HCl -> EtOH -> Et2O) WarmUp->Filter Final Final Product: Hydrazine HCl Salt Filter->Final

Figure 2: Operational workflow emphasizing critical decision points (Temperature and Starch-Iodide endpoint).

Characterization & Specifications

ParameterSpecification / Expectation
Appearance White to off-white crystalline solid.[7] (Beige indicates oxidation).
Yield 75% – 85% (Typical).
Melting Point ~198–202°C (decomposition).
1H NMR (DMSO-d6)

10.2 (br s, 3H,

), 8.1 (s, 1H, NH), 6.1 (s, 3H, Ar-H), 3.7 (s, 6H,

).
Storage Store under Argon/Nitrogen at -20°C. Hygroscopic and light sensitive.

Troubleshooting Guide

  • Problem: Product is colored (Pink/Red).

    • Cause: Oxidation of the hydrazine or presence of azo-coupling byproducts.

    • Solution: Recrystallize from Ethanol/Water. Ensure all washes are cold.

  • Problem: Low Yield / No Precipitate.

    • Cause: Volume of solvent too high or temperature too high during reduction.

    • Solution: Concentrate the mother liquor under vacuum (carefully) or add more conc. HCl to induce the common ion effect, then cool to 0°C.

  • Problem: Violent bubbling during SnCl2 addition.

    • Cause: Temperature too high; diazonium salt decomposing to nitrogen gas and phenol.

    • Solution: Stop addition immediately. Cool to <0°C. Resume very slowly.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Meyer-Hartmann reduction protocols).
  • Coleman, G. H. "Phenylhydrazine". Organic Syntheses, 1922 , 2, 71.

  • Hunsberger, I. M. et al. "The Preparation of Substituted Hydrazines". Journal of Organic Chemistry, 1956 , 21(4), 394-399.

  • Sigma-Aldrich. "Safety Data Sheet: 3,5-Dimethoxyphenylhydrazine hydrochloride".

Sources

microwave-assisted synthesis with (3,5-Dimethoxyphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Heterocycle Synthesis using (3,5-Dimethoxyphenyl)hydrazine

Abstract

This guide details the optimized protocols for utilizing (3,5-Dimethoxyphenyl)hydrazine (CAS: 39232-91-2) in microwave-assisted organic synthesis (MAOS). Due to the electron-rich nature of the 3,5-dimethoxyaryl motif, this reagent exhibits distinct nucleophilic profiles compared to unsubstituted phenylhydrazines. We present two core workflows: the regioselective Fischer Indole Synthesis to yield 4,6-dimethoxyindoles and the condensation with 1,3-electrophiles to form substituted pyrazoles . These protocols leverage microwave irradiation to overcome the activation energy barriers of hydrazone formation and sigmatropic rearrangement, reducing reaction times from hours to minutes while suppressing oxidative byproduct formation.

Introduction & Mechanistic Insight

(3,5-Dimethoxyphenyl)hydrazine is a critical building block for biologically active alkaloids (e.g., makaluvamine analogs) and pharmaceuticals targeting serotonin receptors. However, its thermal instability and susceptibility to oxidation pose challenges in conventional heating.

Microwave Advantage:

  • Selective Heating: The polar hydrazine moiety couples efficiently with microwave energy, facilitating rapid heating of the specific reaction site.

  • Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, accelerating the rate-determining step of the Fischer indole synthesis—the [3,3]-sigmatropic rearrangement.

  • Regiocontrol: The 3,5-dimethoxy substitution pattern is symmetric with respect to the hydrazine group. Cyclization at either ortho position yields the same 4,6-dimethoxyindole scaffold, simplifying purification.

Core Application 1: Fischer Indole Synthesis[1][2]

Target: Synthesis of 4,6-Dimethoxy-2,3-disubstituted indoles. Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement.

Reaction Scheme (Logic Flow)

FischerIndole Start Start: (3,5-Dimethoxyphenyl)hydrazine + Ketone Hydrazone Intermediate: Arylhydrazone Formation (Rapid) Start->Hydrazone Acid Cat. / MW Enehydrazine Tautomerization: Ene-hydrazine Hydrazone->Enehydrazine Equilibrium Rearrangement [3,3]-Sigmatropic Rearrangement (Rate Limiting - MW Accelerated) Enehydrazine->Rearrangement Heat Cyclization Cyclization & Ammonia Loss Rearrangement->Cyclization - NH3 Product Product: 4,6-Dimethoxyindole Cyclization->Product

Figure 1: Mechanistic pathway for microwave-assisted Fischer Indole Synthesis.

Experimental Protocol

Reagents:

  • (3,5-Dimethoxyphenyl)hydrazine hydrochloride (1.0 equiv)

  • Ketone (e.g., Cyclohexanone, 4-Methyl-2-pentanone) (1.1 equiv)

  • Catalyst: 4% H₂SO₄ in Ethanol (v/v) OR p-Toluenesulfonic acid (p-TSA) (1.5 equiv) in Glacial Acetic Acid.

  • Solvent: Ethanol (EtOH) is preferred for greener profiles; Acetic Acid (AcOH) for difficult substrates.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve (3,5-Dimethoxyphenyl)hydrazine HCl (1.0 mmol, ~204 mg) in 3 mL of the chosen solvent.

  • Addition: Add the ketone (1.1 mmol). If using ethanol, add conc. H₂SO₄ (approx. 5 drops) or p-TSA (190 mg). Cap the vial with a PTFE/silicone septum.

  • Pre-stirring: Vortex for 30 seconds to ensure homogeneity.

  • Microwave Parameters (Set as "Dynamic" or "Standard" mode):

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 200 psi (13.8 bar)

    • Power: Max 150 W (High absorption expected; system will modulate power).

    • Stirring: High speed.

  • Work-up:

    • Allow the vial to cool to <50 °C before opening.

    • For EtOH/H₂SO₄: Pour mixture into 20 mL ice-water. Neutralize with sat. NaHCO₃. Precipitate is filtered and washed with cold water.

    • For AcOH: Remove solvent under reduced pressure. Redissolve residue in EtOAc, wash with NaHCO₃ and brine.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary:

ParameterConventional Heating (Reflux)Microwave (This Protocol)
Time 3 - 6 Hours10 - 15 Minutes
Yield 45 - 60%75 - 88%
Purity (LCMS) 85% (Oxidation byproducts common)>95% (Cleaner profile)

Core Application 2: Pyrazole Synthesis

Target: Synthesis of 1-(3,5-dimethoxyphenyl)-3,5-substituted pyrazoles. Mechanism: Condensation with 1,3-diketones or chalcones.

Workflow Diagram

PyrazoleSynthesis Reagents Reagents: (3,5-Dimethoxyphenyl)hydrazine + 1,3-Diketone (e.g., Acetylacetone) MW_Irradiation MW Irradiation: Ethanol, 100°C, 5 min Reagents->MW_Irradiation Intermediates Intermediate: Hydrazone / Cyclization MW_Irradiation->Intermediates In situ Isolation Isolation: Cool -> Precipitate -> Filter Intermediates->Isolation Final Product: 1-Aryl-3,5-dimethylpyrazole Isolation->Final

Figure 2: One-pot synthesis workflow for pyrazole derivatives.

Experimental Protocol

Reagents:

  • (3,5-Dimethoxyphenyl)hydrazine HCl (1.0 mmol)

  • 1,3-Diketone (e.g., Acetylacetone, 1.1 mmol) or Chalcone (1.0 mmol)

  • Solvent: Ethanol (Absolute).

  • Base: Sodium Acetate (1.2 mmol) to neutralize the HCl salt and facilitate nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Combine hydrazine salt (1.0 mmol), Sodium Acetate (1.2 mmol), and Ethanol (3 mL) in a microwave vial.

  • Addition: Add the 1,3-diketone (1.1 mmol).

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 5 minutes

    • Power: Max 100 W.

  • Work-up:

    • Upon cooling, the product often precipitates directly from the ethanol solution.

    • Filter the solid and wash with cold ethanol (2 x 2 mL).

    • If no precipitate forms, concentrate to 50% volume and add cold water.

Safety & Handling (Critical)

  • Hydrazine Toxicity: (3,5-Dimethoxyphenyl)hydrazine is a potent skin sensitizer and potential carcinogen.[1] Always handle in a fume hood. Double-glove (Nitrile) is recommended.

  • Pressure Hazards: Microwave heating of volatile solvents (EtOH, AcOH) in sealed vessels generates pressure. Ensure the vial size matches the reaction volume (fill volume 20-60%) to prevent over-pressurization. Do not exceed 250 psi.

  • Thermal Runaway: The reaction is exothermic. Use "PowerMax" or active air cooling features on your microwave system to maintain the set temperature without overshooting.

References

  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. NCBI/PMC. Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. Available at: [Link]

  • Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives. Eurasian Chemical Communications. Available at: [Link]

  • Fischer Indole Synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Stabilization of (3,5-Dimethoxyphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidative Degradation in Electron-Rich Aryl Hydrazines Target Molecule: (3,5-Dimethoxyphenyl)hydrazine (Free Base & Hydrochloride Salt)

Introduction: The Instability Mechanism

(3,5-Dimethoxyphenyl)hydrazine is exceptionally prone to oxidative degradation compared to unsubstituted phenylhydrazine. The two methoxy groups at the meta positions are strong electron-donating groups (EDGs). These increase the electron density on the hydrazine nitrogen atoms (


), lowering the oxidation potential.

Upon exposure to atmospheric oxygen, the molecule undergoes a radical chain reaction, typically converting the hydrazine to the corresponding diazenyl radical, then to the azo compound (diazene), and finally to intractable tars or biphenyls [1]. This degradation is autocatalytic; the presence of trace oxidation products accelerates further decomposition.

Part 1: Storage & Handling (Pre-Experiment)
Q: My material has turned from white to pink/brown. Is it still usable?

A: Color is your primary purity indicator.

  • White/Off-White Crystalline Solid: High purity (>98%).[1] Safe to use.

  • Pale Pink: Early-stage surface oxidation (<1% impurity). Usable for robust reactions if the stoichiometry is adjusted, but recrystallization is recommended for sensitive kinetics.

  • Dark Brown/Black or Gummy: Significant degradation (>5% impurity). Do not use. The degradation products (often diazenes or hydrazones) can act as radical scavengers or polymerization initiators, ruining reactions like the Fischer Indole Synthesis.

Q: Should I store it as the Free Base or the Hydrochloride Salt?

A: Always store as the Hydrochloride Salt . The free base is kinetically unstable at room temperature and will degrade within hours in air. Protonation of the hydrazine moiety (forming


) ties up the lone pair electrons, significantly raising the activation energy required for oxidation [2].

Storage Protocol:

  • Temperature: -20°C (Desiccated).

  • Atmosphere: Argon backfill (Argon is denser than Nitrogen and provides a better "blanket" for solids).

  • Container: Amber glass (protects from photolytic cleavage).

Decision Matrix: Material Integrity Assessment

Use the following logic flow to determine if your material requires remediation before synthesis.

Material_Integrity Start Visual Inspection of (3,5-Dimethoxyphenyl)hydrazine HCl ColorCheck Check Color Start->ColorCheck White White / Off-White ColorCheck->White High Purity Pink Pale Pink / Beige ColorCheck->Pink Surface Oxidation Brown Dark Brown / Black / Sticky ColorCheck->Brown Deep Degradation Action_Use Proceed to Reaction (Maintain Inert Atm) White->Action_Use Action_Recryst Perform Recrystallization (See Protocol Below) Pink->Action_Recryst Action_Discard Discard / Reprocess (Yield Loss High) Brown->Action_Discard Action_Recryst->Action_Use Post-Purification

Figure 1: Decision matrix for determining the usability of hydrazine starting material based on visual oxidation cues.

Part 2: Reaction Optimization (During Experiment)
Q: How do I prevent degradation during the Fischer Indole Synthesis?

A: The Fischer Indole Synthesis requires heating in acid, conditions that accelerate oxidative decomposition if oxygen is present.

  • Degas Solvents: Sparging with nitrogen for 10 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >30 minutes for reaction solvents.

  • Late-Stage Neutralization: If your protocol requires the free base, generate it in situ. Do not isolate the free base. Add the hydrochloride salt directly to the reaction vessel and use a base (like NaOAc or pyridine) to liberate the hydrazine only once the system is inerted.

  • Antioxidant Additives: For aqueous workups, add 1-2% Sodium Metabisulfite (

    
    )  or Sodium Dithionite to the aqueous layer. This scavenges dissolved oxygen and reduces oxidized impurities back to the hydrazine or harmless byproducts [3].
    
Q: Why does my yield drop when using Nitrogen vs. Argon?

A: Nitrogen is lighter than air. In open-neck additions or reflux condensers, nitrogen can escape, allowing oxygen to diffuse in. Argon is heavier than air and forms a stable "blanket" over the reaction surface, which is critical for electron-rich hydrazines.

Experimental Workflow: Inert Atmosphere Setup

The following diagram illustrates the critical control points for maintaining an oxygen-free environment.

Inert_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase Solvent Solvent Degas Degas (Argon Sparge or Freeze-Pump-Thaw) Solvent->Degas Vessel Reaction Vessel (Septum Sealed) Degas->Vessel Cannula Transfer Glassware Glassware (Oven Dried) Glassware->Vessel Addition Add Hydrazine HCl (Solid Addition) Addition->Vessel Counter-flow Argon Base Add Base Solution (Syringe Transfer) Base->Vessel In situ Free-basing

Figure 2: Workflow for introducing reagents under inert conditions to prevent oxidative degradation.

Part 3: Remediation & Recovery
Protocol: Recrystallization of (3,5-Dimethoxyphenyl)hydrazine HCl

If your material is pink/beige, use this protocol to restore >99% purity. This method uses the "salting out" effect to maximize recovery while rejecting oxidized impurities.

Reagents:

  • Ethanol (Absolute)[2]

  • HCl (conc. 37%)

  • Diethyl Ether (cold)

  • Sodium Metabisulfite (optional antioxidant)

Step-by-Step Methodology:

  • Dissolution: Place the crude hydrazine hydrochloride (e.g., 10g) in a flask. Add the minimum amount of boiling Ethanol (~50-80 mL) containing a pinch (<50 mg) of Sodium Metabisulfite .

    • Note: The metabisulfite acts as a sacrificial antioxidant during the hot stage.

  • Filtration (Hot): If insoluble black particles remain, filter rapidly through a pre-warmed fritted glass funnel.

  • Acidification: While stirring the hot filtrate, add concentrated HCl (2-3 mL). This suppresses dissociation and encourages crystallization of the salt.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 2 hours.

    • Troubleshooting: If no crystals form, add cold Diethyl Ether dropwise until turbidity persists, then cool.

  • Isolation: Filter the white needles under an inert gas blanket (if possible). Wash the cake with cold Ethanol/Ether (1:1) mixture.

  • Drying: Dry under high vacuum (<1 mbar) over

    
     or KOH pellets. Do not oven dry in air. 
    

Data: Solvent Compatibility Table

SolventSolubility (HCl Salt)Oxidative RiskApplication
Water HighHigh (Dissolved

)
Avoid for storage; OK for rapid workup.
Ethanol Moderate (Hot)LowBest for Recrystallization.
Ether/Hexane InsolubleLowUsed for washing/precipitation.
DMSO HighCritical Risk DMSO is a mild oxidant; can degrade hydrazines.
References
  • Ragnarsson, U. (2012).[2] Synthesis of oleophilic electron-rich phenylhydrazines. National Institutes of Health (NIH) / PMC.

  • Robinson, B. (1982).[2] The Fischer Indole Synthesis. Wiley-Interscience. (General Reference on Hydrazine Stability in Indole Synthesis).

  • Vertex AI Search. (2024).[2] Preparation method for substituted phenylhydrazines using sodium pyrosulfite. Patent CN101148419A.

  • Wipf, P. (2014).[2][3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3]

Sources

Technical Support Center: Purification of 3,5-dimethoxyphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3,5-dimethoxyphenylhydrazine hydrochloride. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to overcome common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process. Each problem is followed by an analysis of potential causes and a series of actionable solutions.

Question: My final product yield is significantly lower than expected after recrystallization. What are the likely causes and how can I improve it?

Answer:

Low recovery is a frequent issue in crystallization processes, often stemming from one or more factors related to solubility and experimental technique.

Causality Analysis:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound remains significantly soluble even at low temperatures (e.g., 0-4 °C), a substantial portion will be lost in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude material will keep more of your product in solution upon cooling, drastically reducing the recovered crystal mass.

  • Premature Crystallization: If the solution cools too rapidly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

  • Incomplete Precipitation: The cooling time or final temperature may be insufficient to allow for maximal crystal formation.

Troubleshooting Protocol:

  • Solvent System Optimization: If you suspect high solubility is the issue, consider a mixed-solvent (binary) system. For 3,5-dimethoxyphenylhydrazine hydrochloride, which is a polar salt, a good starting point is a polar solvent in which it is soluble (like ethanol or methanol) and a less polar "anti-solvent" in which it is insoluble (like diethyl ether or ethyl acetate). Dissolve the crude product in a minimal amount of the hot primary solvent, then add the anti-solvent dropwise until the solution just begins to turn cloudy. Re-heat to clarify and then allow to cool slowly.

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated crude material until dissolution is complete.

  • Prevent Premature Crystallization: Pre-heat your filtration apparatus (funnel and receiving flask) in an oven before the hot filtration step. This prevents the solution from cooling and depositing crystals prematurely.

  • Maximize Crystal Formation: Once crystallization begins, allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator for at least an hour to maximize precipitation. You can gently scratch the inside of the flask with a glass rod to induce crystallization if it doesn't start spontaneously.

Question: My purified 3,5-dimethoxyphenylhydrazine hydrochloride is colored (e.g., pink, brown, or appears as an oil), not a crystalline solid. How do I fix this?

Answer:

Color in phenylhydrazine compounds is almost always a sign of oxidation or the presence of persistent, colored impurities. Phenylhydrazines are notoriously sensitive to air and light. An oily appearance indicates that the product has "oiled out" instead of crystallizing, which happens when the solid melts in the solvent or separates from the solution above its melting point.

Causality Analysis:

  • Oxidation: Hydrazine moieties are easily oxidized, leading to highly colored byproducts. This can happen during the synthesis, work-up, or purification if not performed under an inert atmosphere.

  • Residual Impurities: Highly colored impurities from the preceding synthetic steps (e.g., diazotization) may be carried over.

  • Oiling Out: This occurs if the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also happen if the concentration of impurities is so high that it depresses the melting point of the eutectic mixture.

Troubleshooting Protocol:

  • Decolorization with Activated Carbon:

    • Dissolve the crude, colored product in the appropriate hot recrystallization solvent.

    • Remove the solution from the heat source and add a small amount of activated carbon (typically 1-2% w/w of your compound). Caution: Never add carbon to a boiling solution, as this can cause violent bumping.

    • Gently swirl the flask and then re-heat to boiling for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon.

    • Proceed with the cooling and crystallization steps as usual. The filtrate should be significantly less colored. A patent for a similar compound preparation details the use of activated carbon for decolorization.[2]

  • Preventing Oxidation: When possible, conduct dissolution and filtration steps under a blanket of inert gas like nitrogen or argon. Use solvents that have been de-gassed.

  • Addressing "Oiling Out":

    • Lower the temperature of the hot solution before allowing it to cool.

    • Add more solvent to decrease the saturation point.

    • Switch to a lower-boiling solvent system.

Workflow for Resolving Purification Issues

G start Crude Product recrystallize Perform Recrystallization start->recrystallize evaluate Evaluate Purity & Yield recrystallize->evaluate low_yield Problem: Low Yield evaluate->low_yield No impure Problem: Impure Product (Colored / Oily) evaluate->impure No success Pure Product (>98%) evaluate->success Yes optimize_solvent Optimize Solvent System (e.g., Binary Solvents) low_yield->optimize_solvent check_temp Ensure Sufficient Cooling (Ice Bath) low_yield->check_temp activated_carbon Decolorize with Activated Carbon impure->activated_carbon change_solvent Change Solvent to Prevent 'Oiling Out' impure->change_solvent column_chrom Consider Column Chromatography impure->column_chrom

Caption: Troubleshooting decision tree for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude 3,5-dimethoxyphenylhydrazine hydrochloride?

Recrystallization is the industry-standard and most effective method for purifying solid organic compounds like this hydrochloride salt.[1] It is designed to remove small to moderate amounts of impurities. For highly impure samples, a preliminary purification by column chromatography may be necessary before a final recrystallization step.

Q2: What are the best solvents for the recrystallization of 3,5-dimethoxyphenylhydrazine hydrochloride?

As a hydrochloride salt, the compound is polar. Therefore, polar protic solvents are excellent starting points. The key is to find a solvent where the solubility difference between hot and cold conditions is maximized.

Solvent/SystemRationale
Ethanol (EtOH) Often provides good solubility when hot and moderate to low solubility when cold. A common first choice.
Isopropanol (IPA) Lower solubility than EtOH, which can be beneficial for reducing losses in the mother liquor.
Water The compound is likely soluble in water.[3] It can be used alone or, more effectively, in a binary system.
Ethanol/Water A powerful combination. Dissolve in hot ethanol/water, then cool. The water reduces solubility.
Isopropanol/Diethyl Ether Dissolve in minimal hot IPA, then add ether as an anti-solvent to induce precipitation.

Always perform small-scale solubility tests with a few milligrams of your crude product before committing to a bulk recrystallization.

Q3: How can I accurately assess the purity of my final product?

A multi-pronged approach is best for confirming purity.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

    • Protocol:

      • Prepare a developing chamber with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1 or Dichloromethane/Methanol 95:5).

      • Dissolve a tiny amount of your crude and purified material in a suitable solvent (e.g., methanol).

      • Spot both samples side-by-side on a silica gel TLC plate (e.g., Silica gel 60 F254).[4]

      • Develop the plate in the chamber.

      • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate). The purified sample should show one major spot, with any impurity spots significantly diminished or absent compared to the crude material.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A high-purity sample should show a single major peak, with purity often reported as >98% area.[2][5] Reverse-phase HPLC on a C18 column with a mobile phase like acetonitrile/water with a buffer is a common setup.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the desired compound and reveal the presence of any proton-bearing impurities.

Q4: What are the correct storage conditions for purified 3,5-dimethoxyphenylhydrazine hydrochloride?

Phenylhydrazine derivatives are sensitive to degradation. To ensure long-term stability:

  • Temperature: Store at 2-8°C.[6]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from air and light.

  • Environment: Keep in a dry, well-ventilated place away from strong oxidizing agents.[3][7]

Q5: My compound seems to be decomposing when I heat it for recrystallization. What should I do?

Decomposition during purification is a serious issue that can lead to both low yield and the introduction of new impurities. The melting point for a similar compound, 3,5-dimethylphenylhydrazine hydrochloride, is noted to be 180°C with decomposition.[3]

  • Use a Lower Boiling Point Solvent: If you are using a high-boiling solvent, switch to one with a lower boiling point (e.g., switch from ethanol to methanol).

  • Minimize Heating Time: Do not prolong the heating step. As soon as the solid is dissolved, proceed to the next step (hot filtration or cooling).

  • Use a Rotary Evaporator: For very sensitive compounds, you can sometimes perform a recrystallization at lower temperatures by dissolving the compound at room temperature and then slowly removing the solvent under reduced pressure on a rotary evaporator until the solution is saturated and crystals begin to form.

References

  • CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google P
  • CN102531953A - Preparation process for phenylhydrazine hydrochloride - Google P
  • JPS5920665B2 - Purification method of phenylhydrazine - Google P
  • US4352941A - Process for purification of phenylhydrazine - Google P
  • KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google P
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google P
  • Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond - PMC - PubMed Central. [Link]

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

  • Synthesis of trimetazidine hydrochloride impurity B by conventional method - JOCPR. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. [Link]

  • Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations - SciRP.org. [Link]

Sources

troubleshooting low reactivity of 3,5-dimethoxyphenylhydrazine in acid media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of 3,5-Dimethoxyphenylhydrazine in Acid Media Content Type: Technical Support Center Guide

Product: 3,5-Dimethoxyphenylhydrazine (Free Base & Hydrochloride Salt) Application: Fischer Indole Synthesis, Hydrazone Formation Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Meta-Methoxy" Paradox

3,5-Dimethoxyphenylhydrazine presents a unique challenge in acidic media.[1][2][3] While the methoxy groups are electron-donating by resonance (+R), their placement at the meta positions (3,5) relative to the hydrazine group creates a conflict:

  • Inductive Deactivation (-I): The methoxy groups exert an electron-withdrawing inductive effect on the hydrazine nitrogen, reducing its nucleophilicity compared to unsubstituted phenylhydrazine.[1][2][3]

  • Ring Activation (+R): The ring carbons at positions 2 and 6 (ortho to hydrazine) are highly activated by the methoxy groups (ortho/para directing), making the substrate prone to oxidation and polymerization ("tarring") before cyclization can occur.

The Diagnosis: "Low reactivity" is often a misdiagnosis of either complete protonation (blocking nucleophilic attack) or rapid decomposition (masking the product).[3]

Diagnostic Flowchart

Use this logic tree to identify the root cause of your reaction failure.

TroubleshootingFlow Start START: Reaction Outcome? NoRxn No Reaction (Starting Material Recovered) Start->NoRxn Tar Black Tar / Decomposition Start->Tar LowYield Low Yield / Impure Start->LowYield CheckSalt Are you using the HCl salt? NoRxn->CheckSalt CheckOx Check Atmosphere Is it under Argon? Tar->CheckOx CheckpH Check pH Is pH < 1.0? CheckSalt->CheckpH No Sol_FreeBase SOL 1: Neutralize Salt in situ (NaOAc) CheckSalt->Sol_FreeBase Yes Solubility Check Solubility Is SM dissolved? CheckpH->Solubility No Sol_WeakAcid SOL 2: Switch to 4% H2SO4 or AcOH CheckpH->Sol_WeakAcid Yes (Too acidic) CheckAcid Check Acid Strength Using H2SO4/HCl? CheckOx->CheckAcid Yes Sol_Lewis SOL 3: Use Lewis Acid (ZnCl2) at low temp CheckOx->Sol_Lewis No (Oxidation) CheckAcid->Sol_WeakAcid Yes (Too harsh)

Figure 1: Decision matrix for troubleshooting reactivity issues.[2][3] Blue nodes indicate diagnostic steps; Green nodes indicate protocols.

Technical Troubleshooting Guide (Q&A)

Category A: Kinetics & Initiation (No Reaction)

Q1: I am refluxing the hydrochloride salt in ethanol/HCl, but I only recover starting material. Why? A: This is a classic "Double Protonation" block.

  • The Mechanism: The hydrochloride salt is already protonated at the

    
    -nitrogen (terminal). Adding more strong acid (HCl) forces the equilibrium toward the dicationic species or simply maintains the monocation, which is non-nucleophilic. The hydrazine must have a free lone pair to attack the ketone/aldehyde.[3]
    
  • The Fix: You must liberate the free base in situ or use a weaker acid that buffers the system.[3]

    • Protocol: Add Sodium Acetate (NaOAc) (1.1 - 1.5 equivalents) to the reaction mixture. This buffers the HCl, allowing a small equilibrium concentration of the free hydrazine to react.[1]

    • Alternative: Use Acetic Acid (AcOH) as the solvent instead of Ethanol/HCl.[3]

Q2: Does the 3,5-dimethoxy pattern make the hydrazine less nucleophilic? A: Yes, inductively.[1]

  • Explanation: While methoxy groups are electron donors by resonance (+R), this effect is strongest at ortho and para positions.[1][3] The hydrazine is at the meta position relative to both methoxy groups.[3] Therefore, it feels the Inductive Withdrawal (-I) through the sigma bonds, lowering the pKa of the conjugate acid (making it less basic) and reducing nucleophilicity.

  • Impact: Condensation with the ketone (hydrazone formation) is slower than with phenylhydrazine.[3] You may need to drive the reaction with Dean-Stark water removal or molecular sieves to force the equilibrium.[2][3]

Category B: Stability & Decomposition (Tar Formation)

Q3: My reaction turns black immediately upon heating. Is this the product? A: No, this is oxidative decomposition.[1]

  • The Cause: Electron-rich aromatics (like 3,5-dimethoxyaniline derivatives) are highly susceptible to oxidation by atmospheric oxygen, especially in hot acid.[1][2] The "black tar" is a complex mixture of polymerized quinoidal species.[3]

  • The Fix:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before use.[1][2][3]

    • Lower Temperature: Do not reflux immediately. Form the hydrazone at

      
      , then heat gently (
      
      
      
      ) only for the cyclization step.
    • Switch Catalyst: Replace mineral acids (HCl, H

      
      SO
      
      
      
      ) with a Lewis Acid like ZnCl
      
      
      in acetic acid, which catalyzes the Fischer rearrangement without acting as a harsh oxidant.[1][3]
Category C: Fischer Indole Specifics[1][2][3][4][5][6]

Q4: Which isomer should I expect: 4,6-dimethoxy or 5,7-dimethoxy? A: You will predominantly obtain the 4,6-dimethoxyindole .[1][2]

  • Mechanistic Logic:

    • The hydrazine is at position 1.[2][3]

    • The [3,3]-sigmatropic rearrangement attacks the ring at the positions ortho to the hydrazine (Positions 2 and 6 on the phenyl ring).[3]

    • In 3,5-dimethoxyphenylhydrazine, positions 2 and 6 are chemically equivalent.[1][2][3]

    • Both positions are ortho to one methoxy group and para to the other.[2][3] This "double activation" makes the rearrangement step very fast once the ene-hydrazine forms.[2][3]

    • After cyclization, the original C3-OMe becomes C4, and the C5-OMe becomes C6.[1][2]

Optimized Experimental Protocols

Protocol A: The "Soft Acid" Method (Recommended)

Best for preventing tar formation and ensuring regioselectivity.

Reagents:

  • 3,5-Dimethoxyphenylhydrazine HCl (1.0 eq)[1][2]

  • Ketone/Aldehyde (1.1 eq)

  • Acetic Acid (glacial, solvent)[1][4][5]

  • Sodium Acetate (1.1 eq)

Step-by-Step:

  • Dissolution: Dissolve the hydrazine HCl and Sodium Acetate in Glacial Acetic Acid under an Argon atmosphere. Stir for 10 min at RT to generate the free base.

  • Condensation: Add the ketone dropwise. Stir at RT for 2–4 hours.[1][2][3] Monitor by TLC (the hydrazone is usually less polar than the hydrazine).[3]

  • Cyclization: Heat the mixture to 60–70°C . Do not reflux unless necessary.[1][2][3] Monitor for the disappearance of the hydrazone.[3]

  • Workup: Pour into ice water. Neutralize with NaOH or NaHCO

    
     to pH 8.[1][2][3] Extract with Ethyl Acetate.[1][2][3][6]
    
Protocol B: Lewis Acid Catalysis (For Difficult Substrates)

Use if Protocol A fails to cyclize.

Reagents:

  • Hydrazone (Pre-formed and isolated)

  • ZnCl

    
     (anhydrous, 2.0 eq)[1]
    
  • Acetic Acid (solvent)[7][4][5]

Step-by-Step:

  • Pre-formation: Synthesize the hydrazone in Ethanol/NaOAc, strip solvent, and isolate the intermediate.

  • Catalysis: Dissolve ZnCl

    
     in Acetic Acid. Add the hydrazone.[2][3][8][4][9]
    
  • Reaction: Heat to 80°C. The Lewis acid coordinates to the nitrogen, facilitating the ene-hydrazine tautomerization without the harsh protonation of the ring.[2]

Quantitative Data: Acid Compatibility

Acid SystemReactivity RatingSide Reaction RiskRecommendation
Conc. HCl / EtOH Low (Protonation block)High (Hydrolysis)Avoid
4% H

SO

/ H

O
MediumHigh (Oxidation/Tar)Use only if degassed
Glacial AcOH High LowStandard Choice
PPA (Polyphosphoric Acid) MediumMediumGood for difficult cyclizations
ZnCl

/ AcOH
High Very LowBest for purity

References

  • Robinson, B. (1982).[1][2][3] The Fischer Indole Synthesis. Wiley-Interscience.[1][2][3] (Foundational mechanism regarding electron-donating effects).

  • Sajjadifar, S., et al. (2010).[1][3] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[1][2][3] Link (Discusses acid choice and temperature sensitivity for substituted hydrazines).[3]

  • BenchChem Technical Support. (2025). "Troubleshooting Guide for the Synthesis of Indole Derivatives." Link (General troubleshooting for electron-rich hydrazines).[1][3]

  • Liao, X., et al. (2010).[1][3][10] "Why Do Some Fischer Indolizations Fail?" Journal of Organic Chemistry, 75(20), 6953–6960.[1] Link (Mechanistic insight into how electron-donating groups can stabilize non-productive intermediates).[1][3]

Sources

storage conditions to prevent decomposition of phenylhydrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition in Phenylhydrazine Derivatives Audience: Chemical Researchers, Process Chemists, and Lab Managers Doc ID: PHZ-STAB-001

Executive Summary: The Instability Mechanism

Phenylhydrazine and its derivatives are chemically fragile nucleophiles. Their decomposition is not random; it is a specific oxidative cascade driven by electron transfer to molecular oxygen, catalyzed by light and trace metal ions (particularly


 and 

).

Why it happens: The hydrazine moiety (


) is a potent reducing agent. Upon exposure to atmospheric oxygen, it undergoes auto-oxidation to form the phenyl diazinyl radical . This radical intermediate disproportionates or couples to form impurities like azobenzene (red/brown color), benzene, and aniline, rendering the reagent useless for precision chemistry like the Fischer Indole Synthesis.
Visualization: The Decomposition Cascade

The following diagram illustrates the oxidative pathway that leads to the "red oil" phenomenon often observed in degraded samples.

DecompositionPathway PH Phenylhydrazine (Colorless Liquid) Radical Phenyl Diazinyl Radical PH->Radical -1e- (Oxidation) O2 Atmospheric O2 + UV Light O2->Radical Superoxide Superoxide (O2•-) Radical->Superoxide Propagation Impurities Decomposition Products: Azobenzene (Red) Benzene Aniline Radical->Impurities Dimerization/Coupling

Figure 1: The auto-oxidation pathway of phenylhydrazine. Note that the formation of azobenzene is responsible for the characteristic red/brown discoloration.

Critical Storage Protocols

The storage strategy depends entirely on the physical form of the derivative. The Hydrochloride (HCl) salt is kinetically stable, while the Free Base is thermodynamically unstable in air.

Comparative Storage Matrix
FeaturePhenylhydrazine Free Base (Liquid)Phenylhydrazine Hydrochloride (Solid)
Primary Hazard Rapid oxidation (Red/Brown oil formation)Hygroscopic (Caking/Hydrolysis)
Temperature 2°C – 8°C (Refrigerated)Room Temp (Acceptable) or 4°C (Ideal)
Atmosphere Strict Inert Gas (Argon/Nitrogen)Desiccated Air (Keep dry)
Container Amber glass with septum sealTightly capped amber bottle + Parafilm
Shelf Life < 3 months (if opened)> 2 years (if kept dry)
Protocol A: Inert Gas Handling (Free Base)

Required for: All liquid phenylhydrazine derivatives.

  • Purge: Never store the free base under headspace air. After every use, purge the container headspace with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) for 30–60 seconds.
  • Seal: Use a cap with a Teflon liner. For long-term storage of opened bottles, wrap the cap junction with Parafilm to prevent oxygen diffusion.

  • Light Block: Store in amber glass. If amber glass is unavailable, wrap the container in aluminum foil. UV light accelerates the radical formation shown in Figure 1.

Protocol B: Desiccation (HCl Salts)

Required for: Phenylhydrazine Hydrochloride.[1]

  • Moisture Control: The salt is stable to oxidation but prone to hydrolysis if wet. Store the bottle inside a desiccator containing active silica gel or

    
    .
    
  • Acidic Environment: Do not store near volatile bases (amines, ammonia), as they can deprotonate the surface of the salt, reverting it to the unstable free base.

Troubleshooting & FAQs

Q1: My phenylhydrazine has turned dark red/brown. Is it usable?

Diagnosis: The color indicates significant oxidation (formation of azobenzene and diazonium species). Impact: Using this in a Fischer Indole Synthesis will lower yields and produce tarry byproducts that are difficult to chromatograph. Solution:

  • If it is the Salt: Recrystallize from hot ethanol or water/HCl.

  • If it is the Free Base: You must purify it.[1] Do not use as is.

    • Purification Method: Perform a vacuum distillation.[2] Collect the fraction boiling at 137-138°C at 18 mmHg [1]. Discard the first 10% (contains benzene) and the pot residue (contains azobenzene).

Q2: Can I substitute the stable HCl salt for the unstable free base?

Answer: Yes, and this is the recommended "Self-Validating" approach for reproducibility. Protocol:

  • Calculate the molar equivalent of the salt (MW: 144.6 g/mol ) vs. the base (MW: 108.1 g/mol ).

  • Add the salt to your reaction solvent.

  • Add an equimolar amount of a base (e.g., Sodium Acetate or Triethylamine) to liberate the free hydrazine in situ.

    • Why this works: You generate the unstable species only at the moment of reaction, bypassing storage degradation issues entirely [2].

Q3: The bottle has solid crystals forming in the liquid. What is this?

Diagnosis: This is likely phenylhydrazine carbonate or a hydrate formed by reaction with atmospheric


 and moisture.
Fix:  The reagent is compromised. Perform the vacuum distillation described in Q1 to recover pure phenylhydrazine.

Decision Support Workflow

Use this logic flow to determine the correct action for your specific reagent batch.

StorageLogic Start Inspect Reagent Form Physical Form? Start->Form Liquid Liquid (Free Base) Form->Liquid Solid Solid (HCl Salt) Form->Solid ColorCheck Color Check Liquid->ColorCheck ActionDesiccate ACTION: Store in Desiccator (Room Temp OK) Solid->ActionDesiccate ClearYellow Clear/Pale Yellow ColorCheck->ClearYellow DarkRed Dark Red/Brown ColorCheck->DarkRed ActionStore ACTION: Store @ 4°C under Argon/N2 ClearYellow->ActionStore ActionDistill ACTION: Vacuum Distill (137°C @ 18mmHg) DarkRed->ActionDistill ActionDistill->ActionStore

Figure 2: Decision matrix for evaluating reagent quality and determining necessary purification or storage steps.

Safety & Disposal Hazards

  • Toxicity: Phenylhydrazine is a potent skin sensitizer and suspected carcinogen. It can cause hemolytic anemia (destruction of red blood cells) upon absorption [3].

  • Incompatibility: Never store near strong oxidizers (peroxides, permanganates). The reaction is hypergolic (can ignite spontaneously).

  • Disposal: Do not pour down the drain. Quench small amounts with dilute hypochlorite (bleach) solution carefully in a fume hood before disposing of as hazardous organic waste.

References

  • Organic Syntheses. (1921). Phenylhydrazine.[1][2][3][4][5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 1, p.442. Link

  • ResearchGate. (2019).[6] Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?Link

  • Sigma-Aldrich. (2024).[11] Safety Data Sheet: Phenylhydrazine. Link

  • National Institutes of Health (NIH). (1976). The oxidation of phenylhydrazine: superoxide and mechanism. PubMed.[1] Link

Sources

minimizing side reactions in 3,5-dimethoxyphenylhydrazine condensation

Author: BenchChem Technical Support Team. Date: February 2026

🟢 Operational Dashboard

Scope: This guide addresses the instability and reactivity profile of 3,5-dimethoxyphenylhydrazine (3,5-DMPH) during condensation reactions (primarily Fischer Indole Synthesis). The Core Challenge: The 3,5-dimethoxy substitution pattern makes the phenyl ring highly electron-rich. While this accelerates the key [3,3]-sigmatropic rearrangement, it simultaneously lowers the oxidation potential, making the starting material and intermediates critically sensitive to auto-oxidation and acid-catalyzed polymerization (tar formation).

Module 1: Stability & Pre-Reaction Handling

User Issue: "My hydrazine hydrochloride salt is pink/grey, and the free base turned black within minutes."

🔬 Technical Insight: Auto-Oxidation Mechanics

Electron-donating groups (methoxy) at the 3,5-positions increase the electron density on the hydrazine nitrogens. In the presence of atmospheric oxygen (


) or trace metal ions (

,

), the hydrazine undergoes rapid oxidative dehydrogenation to form phenyldiazene . This intermediate decomposes into phenyl radicals, leading to intractable tars and biphenyl byproducts [1, 2].
🛠 Troubleshooting Protocol: The "Inert-Base" Workflow

Do not isolate the free base unless absolutely necessary. Use the hydrochloride salt directly in the reaction vessel whenever possible.

Q: How do I safely liberate the free base if my protocol requires it? A: Follow this Anaerobic Liberation Protocol :

  • Degas all solvents (EtOAc, Water, NaOH solution) with Argon for 20 mins.

  • Suspend 3,5-DMPH·HCl in degassed EtOAc under Argon.

  • Add degassed 1M NaOH dropwise at 0°C .

  • Separate phases under inert atmosphere (cannula transfer preferred).

  • Use immediately. Do not store the free base.

📉 Workflow Visualization: Handling Logic

StorageWorkflow Start Start: 3,5-DMPH·HCl Salt CheckColor Check Color Start->CheckColor White White/Off-White (Stable) CheckColor->White Pass Pink Pink/Grey (Trace Oxidation) CheckColor->Pink Warning Brown Brown/Black (Degraded) CheckColor->Brown Fail Decision_Base Is Free Base Required? White->Decision_Base Action_Recryst Recrystallize: EtOH/Et2O + HCl gas Pink->Action_Recryst Action_Discard Discard: Irreversible Radical Damage Brown->Action_Discard Action_Recryst->White No No Decision_Base->No Yes Yes Decision_Base->Yes Direct_Use Use Salt Directly (Add mild base like NaOAc in situ) Liberate Liberate under Argon (Use within 15 mins) No->Direct_Use Yes->Liberate

Caption: Decision logic for assessing reagent quality and handling the free base vs. salt forms.

Module 2: Reaction Optimization (Fischer Indole Synthesis)

User Issue: "The reaction starts well but ends as a sticky, dark resin with low yield."

🔬 Technical Insight: The "Acid-Strength" Trap

In Fischer Indole Synthesis (FIS), acid is required to convert the hydrazone to the ene-hydrazine.[1][2] However, for electron-rich substrates like 3,5-DMPH:

  • Strong Acids (H₂SO₄, PPA): Trigger electrophilic attack of the indole product on unreacted hydrazine or itself, causing polymerization [3].

  • Optimum Window: You need a "soft" acid that catalyzes the [3,3]-shift without degrading the electron-rich aromatic ring.

📊 Comparative Data: Acid Catalyst Selection
Catalyst SystemAcidity (Approx pKa)Suitability for 3,5-DMPHRisk Profile
4% H₂SO₄ (aq) -3.0🔴 High Risk Rapid charring/sulfonation.
ZnCl₂ / AcOH ~4.8 (Lewis)🟡 Moderate Good yield, but requires high temp (reflux).
Acetic Acid (Glacial) 4.76🟢 Preferred Mild; minimizes polymerization.
HCl / Ethanol -6.0🟡 Caution Use only stoichiometric amounts (dry HCl).
🛠 Troubleshooting Protocol: The "Soft Acid" Approach

Q: My reaction yields are <40%. How do I optimize? A: Switch to a Weak Acid / Protic Solvent system.

  • Solvent: Ethanol or tert-Butanol (Protic solvents stabilize the transition state).

  • Catalyst: Glacial Acetic Acid (solvent/catalyst) or 1.0 equiv. dry HCl in Dioxane.

  • Temperature: Keep below 80°C if possible. Electron-rich hydrazines cyclize at lower temperatures than electron-poor ones [4].

📉 Pathway Visualization: Mechanism vs. Side Reactions

ReactionPathway Reactants 3,5-DMPH + Ketone Hydrazone Hydrazone Intermediate Reactants->Hydrazone -H2O Diazo Diazo Species Reactants->Diazo Air Exposure EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine H+ (Cat) Hydrazone->Diazo Oxidation (O2) Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Determining Indole Target Indole (Electron Rich) Sigmatropic->Indole -NH3 Polymer Polymer/Tar Indole->Polymer Strong Acid (Over-reaction)

Caption: The critical divergence points where oxidation (early) or strong acids (late) cause failure.

Module 3: Purification & Workup

User Issue: "The crude product smells like ammonia but contains a red impurity."

🔬 Technical Insight: Impurity Identification
  • Ammonia Smell: Normal byproduct of the reaction. Indicates cyclization occurred.[3][4]

  • Red Color: Diagnostic of azo compounds formed by oxidation of unreacted hydrazine.

  • Green/Blue Fluorescence: Often indicates the formation of the indole (a good sign), but dark sludge indicates oligomers.

🛠 Troubleshooting Protocol: Purification Matrix

Q: How do I remove the red azo impurities? A: These are lipophilic. Use the polarity difference.

  • Quench: Pour reaction mixture into Ice/Water containing Sodium Bisulfite (NaHSO₃) .

    • Why? Bisulfite reduces unreacted oxidative species and neutralizes diazonium byproducts.

  • Extraction: Extract with Dichloromethane (DCM) .

  • Wash:

    • Wash 1: 1M HCl (Removes unreacted hydrazine).

    • Wash 2: Sat. NaHCO₃ (Neutralizes acid).

    • Wash 3: Brine.

  • Crystallization: Electron-rich indoles often crystallize well from Hexane/Ethyl Acetate or Ethanol/Water . Avoid silica columns if possible, as acidic silica can decompose sensitive indoles [5].

References

  • The Oxidation of Phenylhydrazine: Superoxide and Mechanism. Source: PubMed / NIH URL:[Link] (Archived Link Concept)

  • Overview of Phenylhydrazine-Based Organic Transformations. Source: ResearchGate URL:[5][Link]

  • Fischer Indole Synthesis. Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of Indole Derivatives (Review). Source: MDPI (Molecules) URL:[Link][6]

  • Purification of Phenylhydrazines. Source: Organic Syntheses, Coll. Vol. 1, p.442 (1941) URL:[Link]

Sources

Technical Support Center: Optimizing Recrystallization of 3,5-Dimethoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,5-dimethoxyphenylhydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable synthetic intermediate through recrystallization. Here, we move beyond generic protocols to provide a deeper understanding of the material science and thermodynamics that govern a successful crystallization.

Frequently Asked Questions (FAQs)

Q1: My crude 3,5-dimethoxyphenylhydrazine is an off-color solid. What is the best starting point for selecting a recrystallization solvent?

Answer: The ideal recrystallization solvent is one in which 3,5-dimethoxyphenylhydrazine exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1] Based on its molecular structure—a moderately polar aromatic ring with two ether functionalities and a polar hydrazine group—we can predict its solubility behavior.

Your starting point should be a screening process with a range of solvents of varying polarities. The parent compound, phenylhydrazine, is miscible with ethanol, diethyl ether, chloroform, and benzene, but only sparingly soluble in water.[2] The two methoxy groups on your compound increase its polarity. Therefore, polar protic solvents, particularly alcohols, are excellent primary candidates.

Expert Insight: Don't just look for a solvent that dissolves the compound when hot. Observe the difference in solubility between hot and cold conditions. A dramatic change is the hallmark of an effective recrystallization solvent.

Here is a logical progression for your initial screen:

  • Primary Candidates (High Probability of Success):

    • Ethanol

    • Methanol

    • Isopropanol (IPA)

  • Secondary Candidates (May work as single solvents or in pairs):

    • Ethyl Acetate

    • Acetone

    • Toluene

  • Anti-Solvents (Useful for solvent/anti-solvent pairs):

    • Hexanes or Heptane

    • Water

A patent for preparing similar substituted phenylhydrazines suggests that crude products can sometimes be crystallized from solvents like n-hexane, so a broad screen is warranted.[3]

Q2: I've observed my compound "oiling out" instead of forming crystals upon cooling. What causes this and how can I prevent it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, the compound separates as a supercooled liquid. This is a common problem when the boiling point of the solvent is too high or the cooling process is too rapid.

Causality and Mitigation Strategies:

  • High Solvent Boiling Point: If the solvent's boiling point is higher than the melting point of your compound, it will inevitably oil out. Use a lower-boiling point solvent.

  • Excessive Insolubility: If the compound is barely soluble even at the solvent's boiling point, it may crash out of solution as an amorphous solid or oil. Try a more polar or a slightly better solvent.

  • Rapid Cooling: Cooling the solution too quickly, for instance by placing a hot flask directly into an ice bath, does not give the molecules sufficient time to align into an ordered crystal lattice. Allow the solution to cool slowly to room temperature first, then move it to an ice bath.

  • Solution Concentration: A solution that is too concentrated can also lead to oiling out. Add a small amount of additional hot solvent (1-5% of the total volume) to the dissolved solution before cooling to slightly reduce the saturation level.

Q3: No crystals are forming even after my solution has cooled for an extended period. What troubleshooting steps should I take?

Answer: The failure to form crystals indicates that the solution is not sufficiently supersaturated at the lower temperature. This could be due to several factors:

  • Too Much Solvent: This is the most common reason. If you've used an excessive amount of solvent, the concentration of your compound may not reach the point of supersaturation upon cooling.

    • Solution: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again.

  • Insufficient Cooling: Ensure the solution is cooled thoroughly. A room temperature solution may require further cooling in an ice bath or even a freezer (ensure your solvent's freezing point is low enough).

  • High Compound Solubility: The chosen solvent may be too good, keeping the compound in solution even at low temperatures.

    • Solution: Add an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the cooled solution until you observe persistent cloudiness (turbidity), then slightly re-warm the mixture until it becomes clear again before allowing it to cool slowly. A common and effective pair for moderately polar compounds is Ethanol (solvent) and Water (anti-solvent).

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Solution 2 (Seed Crystal): If you have a small crystal of pure 3,5-dimethoxyphenylhydrazine, add it to the cooled solution to initiate crystallization.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid and efficient determination of an optimal recrystallization solvent using minimal material.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude 3,5-dimethoxyphenylhydrazine into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise, swirling after each addition. Record the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[4]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Data Summary Table:

SolventPolarity IndexBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Recommendation
Water10.2100LowVery LowPotential anti-solvent.
Methanol5.165HighLow-MediumPrimary Candidate .[5]
Ethanol4.378HighLowPrimary Candidate .[5]
Isopropanol3.982Medium-HighLowGood Candidate.
Acetone5.156HighMediumMay require very low temps.
Ethyl Acetate4.477MediumLow-MediumGood Candidate.
Toluene2.4111MediumLowGood Candidate; high BP may risk oiling out.
n-Hexane0.169LowVery LowPotential anti-solvent.
Protocol 2: Bulk Recrystallization of 3,5-Dimethoxyphenylhydrazine (Example with Ethanol)

This protocol outlines the full recrystallization procedure based on a successful solvent screen.

Methodology:

  • Dissolution: Place the crude 3,5-dimethoxyphenylhydrazine in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., ethanol) to just cover the solid. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. Adding an excess of solvent will reduce the final yield.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This diagram illustrates the logical process for selecting an appropriate recrystallization solvent.

SolventSelection start Start: Crude Solid + Test Solvent rt_sol Is solid soluble at room temp? start->rt_sol hot_sol Is solid soluble in boiling solvent? rt_sol->hot_sol No unsuitable Result: Unsuitable Solvent (Too Soluble) rt_sol->unsuitable Yes cool Cool solution slowly hot_sol->cool Yes poor Result: Poor Solvent (Insoluble) hot_sol->poor No crystals Observe for crystals cool->crystals good Result: Good Candidate crystals->good Abundant Crystals Form no_xtal Consider as Anti-Solvent or try another solvent crystals->no_xtal No/Few Crystals Form

Caption: Decision workflow for initial solvent screening.

Diagram 2: Troubleshooting Crystallization Failures

This diagram provides a logical path for addressing common issues during the recrystallization process.

Troubleshooting start Problem Encountered During Cooling oil Compound 'Oiled Out' start->oil no_xtal No Crystals Formed start->no_xtal oil_sol1 Re-heat & Add More Solvent oil->oil_sol1 oil_sol2 Cool More Slowly oil->oil_sol2 oil_sol3 Switch to Lower Boiling Solvent oil->oil_sol3 no_xtal_sol1 Boil Off Some Solvent no_xtal->no_xtal_sol1 no_xtal_sol2 Induce Nucleation (Scratch / Seed Crystal) no_xtal->no_xtal_sol2 no_xtal_sol3 Add Anti-Solvent Dropwise no_xtal->no_xtal_sol3

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Preparation method for 3,5-dimethylphenylhydrazine.
  • Process for the preparation of substituted phenyl hydrazines.
  • What is the best solvent for recrystallization? Quora. [Link]

  • Process for the preparation of substituted phenylhydrazines.
  • 3,5-Dinitrosalicylic acid hydrazide. PubChem, National Institutes of Health. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]

  • Phenylhydrazine. PubChem, National Institutes of Health. [Link]

  • Common Solvents for Crystallization. (PDF). [Link]

  • Experiment 2: Recrystallization. (PDF). [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]

  • Phenylhydrazine. Wikipedia. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Purifying by recrystallisation. Royal Society of Chemistry. [Link]

  • Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents. PubMed Central, National Institutes of Health. [Link]

Sources

Technical Support Center: Purifying Indole Products from Hydrazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter residual hydrazine in their final indole products, a common challenge when using the Fischer indole synthesis.[1][2] Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols to ensure the purity and safety of your compounds.

The Challenge: Why is Residual Hydrazine a Problem?

The Fischer indole synthesis is a robust method for creating the indole core, a vital scaffold in pharmaceuticals.[2] The reaction utilizes a substituted phenylhydrazine and a carbonyl compound under acidic conditions.[1][2] However, unreacted hydrazine or its derivatives often persist into the final product.

Hydrazine is classified as a potential human carcinogen and its removal is not just a matter of purity but of stringent regulatory compliance and safety.[3] Regulatory bodies like the EMEA and PhRMA propose strict limits for such genotoxic impurities, often as low as 1.5 µ g/day . The reactive nature of hydrazine also complicates its analysis and removal.[4]

This guide will walk you through a systematic approach to detect, quench, remove, and verify the absence of hydrazine in your final indole product.

Section 1: Detection and Quantification of Hydrazine

Core Principle: You cannot effectively remove what you cannot reliably detect. The first step is always to assess the extent of the contamination.

Frequently Asked Questions (FAQs)

Q1: What is the quickest way to get a qualitative idea of hydrazine contamination?

A: Thin-Layer Chromatography (TLC) is the fastest initial check. Co-spot your crude product with a dilute standard of the starting hydrazine. Hydrazine is highly polar and will likely have a very low Rf value, often streaking from the baseline, on normal-phase silica gel. Use a potassium permanganate (KMnO₄) stain for visualization; hydrazine will appear as a yellow/brown spot on a purple background immediately upon dipping.

Q2: What is the best method for accurate quantification of residual hydrazine?

A: For precise quantification, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[5][6]

  • GC Analysis: Hydrazine is highly polar and not sufficiently volatile for direct GC analysis. Derivatization is necessary. A common and effective method is to react the sample with acetone.[4][7] The hydrazine reacts to form acetone azine, a more volatile and stable compound that is easily analyzed by GC with a Flame Ionization Detector (FID) or a Nitrogen Phosphorus Detector (NPD).[4][7]

  • HPLC Analysis: HPLC can also be used, often involving derivatization to create a UV-active compound, followed by analysis with a UV detector.[6]

Q3: Can I use ¹H NMR to detect hydrazine?

A: While possible, it's not ideal for trace amounts. Hydrazine protons (NH₂ -NH₂ ) are broad, exchangeable singlets that can be difficult to distinguish from water or other exchangeable protons in the sample, especially at low concentrations. It is not a reliable method for quantifying to the ppm levels required for regulatory purposes.

Analytical Method Spotlight: GC-FID Analysis of Acetone Azine

This protocol is a reliable standard for quantifying trace hydrazine.

Protocol 1: Sample Derivatization and GC Analysis

  • Standard Preparation: Prepare a stock solution of hydrazine hydrate in a suitable solvent (e.g., ethanol). Create a calibration curve by preparing a series of standards at known concentrations (e.g., 1, 5, 10, 25, 50 ppm).

  • Sample Preparation: Accurately weigh approximately 100 mg of your crude indole product into a GC vial.

  • Derivatization: Add 1 mL of acetone to the vial. Acetone serves as both the solvent and the derivatizing agent.[4] Cap the vial tightly.

  • Reaction: Gently heat the vial at ~40°C for 15-20 minutes to ensure complete reaction of hydrazine to acetone azine.[4] Cool to room temperature.

  • GC Analysis: Inject an aliquot of the prepared sample onto a GC-FID system. Use a nonpolar column (e.g., DB-1 or HP-5) suitable for separating the acetone azine from the solvent and other components.

  • Quantification: Compare the peak area of acetone azine in your sample to the calibration curve to determine the concentration of residual hydrazine.

Section 2: Purification Strategies: A Multi-Pronged Approach

No single method is universally effective. The optimal strategy depends on the physical properties of your indole product (solubility, acidity/basicity, stability) and the scale of your reaction.

Workflow for Hydrazine Removal

This diagram outlines the logical flow for tackling hydrazine contamination.

G cluster_0 Post-Reaction Workup cluster_1 Final Purification Start Crude Reaction Mixture (Indole + Hydrazine) Quench Step 1: Chemical Quenching (Neutralize Reactive Hydrazine) Start->Quench Extract Step 2: Liquid-Liquid Extraction (Bulk Removal) Quench->Extract Analyze1 Analyze for Residual Hydrazine (TLC/GC) Extract->Analyze1 Chrom Step 3: Chromatography (Polar Impurity Removal) Analyze1->Chrom Hydrazine Detected FinalProd Pure Indole Product Analyze1->FinalProd No Hydrazine Detected Recrys Step 4: Recrystallization (Final Polishing) Chrom->Recrys Analyze2 Final QC Analysis (GC/HPLC) Recrys->Analyze2 Analyze2->FinalProd Purity Spec Met

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (3,5-Dimethoxyphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unambiguous confirmation of molecular structure is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of (3,5-Dimethoxyphenyl)hydrazine, a crucial building block in medicinal chemistry. Beyond a mere interpretation of spectral data, this document offers a comparative overview of alternative analytical techniques, detailed experimental protocols, and the scientific rationale underpinning the spectroscopic observations. Our aim is to equip you with the expertise to confidently characterize this and similar molecules, ensuring the integrity of your research.

The Power of Proton NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone of organic chemistry, offering a non-destructive window into the precise arrangement of hydrogen atoms within a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can deduce the connectivity and chemical environment of each proton, ultimately leading to a definitive structural assignment.

Predicting the ¹H NMR Spectrum of (3,5-Dimethoxyphenyl)hydrazine

Due to the commercial availability and synthetic utility of (3,5-Dimethoxyphenyl)hydrazine, a thorough understanding of its spectroscopic signature is essential. While a publicly available, fully assigned spectrum is not readily accessible, we can confidently predict its ¹H NMR spectrum by dissecting the molecule into its constituent parts and drawing upon established principles of NMR theory and data from analogous compounds.

The structure of (3,5-Dimethoxyphenyl)hydrazine presents three distinct proton environments:

  • Aromatic Protons: The protons on the benzene ring.

  • Methoxy Protons: The protons of the two methoxy (-OCH₃) groups.

  • Hydrazine Protons: The protons of the hydrazine (-NHNH₂) moiety.

In-Depth ¹H NMR Spectral Analysis of (3,5-Dimethoxyphenyl)hydrazine

Based on the analysis of structurally related compounds and foundational NMR principles, we can predict the following ¹H NMR spectrum for (3,5-Dimethoxyphenyl)hydrazine.

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
A~ 6.1 - 6.3Triplet (t)1HH-4 (Aryl)
B~ 6.0 - 6.2Doublet (d)2HH-2, H-6 (Aryl)
C~ 3.75Singlet (s)6H-OCH₃
D~ 4.0 - 5.0 (broad)Singlet (s, broad)2H-NH₂
E~ 5.5 - 6.5 (broad)Singlet (s, broad)1H-NH-
Rationale for Predicted Chemical Shifts and Multiplicities
  • Aromatic Region (H-2, H-4, H-6): The two methoxy groups at positions 3 and 5 are electron-donating groups, which increase the electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at a relatively upfield chemical shift (lower ppm) compared to benzene (7.34 ppm). The proton at the H-4 position is flanked by two methoxy groups and will experience the strongest shielding effect. It is expected to appear as a triplet due to coupling with the two equivalent protons at H-2 and H-6. The protons at H-2 and H-6 are chemically equivalent and will appear as a doublet due to coupling with the H-4 proton. Data from 1,3-dimethoxybenzene shows aromatic protons in the range of 6.4-7.2 ppm, supporting this prediction.[1][2][3][4]

  • Methoxy Protons (-OCH₃): The protons of the two methoxy groups are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The typical chemical shift for methoxy groups on an aromatic ring is between 3.7 and 3.9 ppm.[5]

  • Hydrazine Protons (-NHNH₂): The chemical shifts of N-H protons are often variable and can be broad due to factors like hydrogen bonding, solvent effects, and the rate of proton exchange. The protons of the -NH₂ and -NH- groups are expected to appear as broad singlets. Their chemical shifts can range from 3.5 to 8.0 ppm or even broader. The data for phenylhydrazine shows the hydrazine protons around 4.0 ppm in CDCl₃.[6]

A Comparative Guide: Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. Here, we compare ¹H NMR with other common analytical methods for the analysis of (3,5-Dimethoxyphenyl)hydrazine.

Technique Principle Strengths Limitations Application for (3,5-Dimethoxyphenyl)hydrazine
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex for large molecules.Primary tool for structural confirmation and purity assessment.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.High sensitivity, excellent for quantification and purity analysis.Provides limited structural information on its own.Ideal for determining purity, quantifying in reaction mixtures, and as a preparative technique.[7][8]
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.Can be used for purity analysis if the compound is sufficiently volatile, often requires derivatization.[7]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Extremely high sensitivity, provides molecular weight information.Provides limited structural information for isomers.Confirms the molecular weight of the compound and can be used for impurity profiling when coupled with HPLC or GC.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about functional groups present.Complex spectra can be difficult to interpret fully.Confirms the presence of key functional groups like N-H (hydrazine) and C-O (methoxy).

Experimental Protocols

¹H NMR Sample Preparation: A Step-by-Step Guide

To obtain a high-quality ¹H NMR spectrum, meticulous sample preparation is crucial.

  • Sample Weighing: Accurately weigh 5-10 mg of (3,5-Dimethoxyphenyl)hydrazine.[9][10][11]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent does not contain residual water, which can obscure the signals of interest.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[11]

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring a high-resolution spectrum.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added, but care should be taken to avoid adding too much.

  • Instrument Analysis: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet. Follow the instrument-specific software instructions for acquiring the ¹H NMR spectrum.

Workflow for Analytical Method Comparison

G cluster_0 Characterization of (3,5-Dimethoxyphenyl)hydrazine A Sample of (3,5-Dimethoxyphenyl)hydrazine B ¹H NMR Analysis A->B  Structural Information C HPLC Analysis A->C  Purity/Quantification D GC-MS Analysis A->D  Volatility/MW E Structural Confirmation B->E F Purity & Quantification C->F G Impurity Profiling D->G

Caption: Workflow for the multi-technique characterization of (3,5-Dimethoxyphenyl)hydrazine.

Conclusion

The structural elucidation of (3,5-Dimethoxyphenyl)hydrazine is reliably achieved through ¹H NMR spectroscopy. By understanding the predictable patterns of chemical shifts and coupling constants for its aromatic, methoxy, and hydrazine protons, researchers can confidently verify its synthesis. For a comprehensive characterization, particularly in a drug development setting, complementing ¹H NMR with orthogonal techniques such as HPLC for purity and quantification, and mass spectrometry for molecular weight confirmation, provides a robust and self-validating analytical package. This guide serves as a foundational resource for scientists, promoting a deeper understanding of spectroscopic analysis and ensuring the quality and reproducibility of their chemical research.

References

  • Reich, H. J. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison. [Link]

  • Abraham, R. J., et al. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • JEOL Inc. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Jasperse, C. P. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Khan Academy. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Hydrazines. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Smolenkov, A. D., et al. Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • SpectraBase. 1,3-Dimethoxybenzene [1H NMR] - Chemical Shifts. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Zhou, D., et al. H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. [Link]

  • Automated Topology Builder. 1,3-Dimethoxybenzene | C8H10O2 | MD Topology | NMR | X-Ray. [Link]

  • Audrieth, L. F., & Ogg, B. A. Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. ACS Publications. [Link]

  • ResearchGate. On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. [Link]

  • Rasayan J. Chem. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

  • SpectraBase. 1,3-Dimethoxybenzene. [Link]

  • Supplementary Information. [Link]

Sources

Mass Spectrometry Fragmentation Pattern of Dimethoxyphenylhydrazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of dimethoxyphenylhydrazines (DMPHs), specifically contrasting the 2,4- and 3,4-isomers, and benchmarking them against the industry-standard 2,4-dinitrophenylhydrazine (DNPH).

Executive Summary

Dimethoxyphenylhydrazines (DMPHs) serve as critical analytical derivatizing agents and metabolic intermediates in pharmaceutical development. While 2,4-dinitrophenylhydrazine (DNPH) remains the standard for UV-based carbonyl detection, DMPHs offer superior ionization efficiency in Electrospray Ionization (ESI) mass spectrometry due to the electron-donating nature of the methoxy groups.

This guide analyzes the fragmentation mechanics of 2,4-dimethoxyphenylhydrazine (2,4-DMPH) versus 3,4-dimethoxyphenylhydrazine (3,4-DMPH) , demonstrating how the "ortho effect" serves as a diagnostic tool for structural elucidation.

Mechanistic Principles of Fragmentation

The fragmentation of DMPHs is governed by the stability of the resulting radical cations (EI) or protonated species (ESI). The key differentiator between isomers is the Ortho Effect , where the proximity of the hydrazine moiety to a methoxy group facilitates specific intramolecular rearrangements.

Electron Ionization (EI) Pathways

In EI (70 eV), the molecular ion (


, m/z 168) is formed.
  • Primary Loss: Homolytic cleavage of the N-N bond or loss of methyl radicals (

    
    ) from the methoxy groups.
    
  • Ortho Effect (2,4-DMPH only): The hydrazine hydrogen can interact with the ortho-methoxy oxygen, facilitating the elimination of methanol (

    
    ) or ammonia (
    
    
    
    ) through a cyclic transition state.
Electrospray Ionization (ESI) Pathways

In ESI (+), the species is observed as


 (m/z 169).
  • Charge Localization: The basic hydrazine nitrogen captures the proton.

  • Fragmentation: Collision-Induced Dissociation (CID) typically drives the loss of ammonia (

    
    , -17 Da) to form a resonance-stabilized aniline-like cation.
    

Comparative Analysis: 2,4-DMPH vs. 3,4-DMPH vs. DNPH

Spectral Fingerprint Comparison

The following table summarizes the diagnostic ions and their relative abundances (RA) based on structural stability rules.

Feature2,4-DMPH3,4-DMPH2,4-DNPH (Benchmark)
Molecular Weight 168.19 g/mol 168.19 g/mol 198.14 g/mol
ESI Parent Ion m/z 169

m/z 169

m/z 199

(Low sensitivity)
Base Peak (EI) m/z 168 (

)
m/z 168 (

)
m/z 198
Ortho-Effect Ion m/z 136

(Distinctive)
Absentm/z 181

Major Fragment 1 m/z 151

m/z 153

m/z 152

Major Fragment 2 m/z 122 (Ring contraction)m/z 137

m/z 79 (Aromatic ring)
Ionization Mode Excellent ESI+ ResponseExcellent ESI+ ResponsePoor ESI+ (Electron Withdrawing)
The Ortho-Effect Mechanism (2,4-DMPH)

The 2,4-isomer possesses a methoxy group at the C2 position, adjacent to the hydrazine. This proximity allows for a 1,5-hydrogen transfer from the hydrazine to the methoxy oxygen, followed by the elimination of neutral methanol. The 3,4-isomer lacks this geometry, making the loss of methanol significantly less favorable (requiring complex skeletal rearrangement).

Diagram: Ortho-Effect Fragmentation Pathway

OrthoEffect M_Ion Molecular Ion (2,4-DMPH) [M]+• m/z 168 Transition 1,5-H Transfer (Cyclic Intermediate) M_Ion->Transition Ortho-Methoxy Interaction Fragment2 Fragment Ion [M - NH3]+• m/z 151 M_Ion->Fragment2 - Ammonia (17 Da) (Common to both isomers) Fragment1 Fragment Ion [M - CH3OH]+• m/z 136 Transition->Fragment1 - Methanol (32 Da)

Caption: The 1,5-hydrogen transfer mechanism specific to 2,4-DMPH, leading to the diagnostic loss of methanol.

Experimental Protocol: Derivatization & Analysis

To ensure reproducible fragmentation data, the following protocol controls for pH and concentration, which significantly affect ionization efficiency.

Reagents & Preparation
  • Solvent: Acetonitrile (LC-MS Grade).

  • Catalyst: Formic Acid (0.1% v/v).

  • Standard: 1 mg/mL stock solution of 2,4-DMPH and 3,4-DMPH in methanol.

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of DMPH hydrochloride in 10 mL methanol. Sonicate for 5 mins.

  • Derivatization (Optional for Carbonyls): Mix DMPH stock with analyte (aldehyde/ketone) in 1:1 ratio. Add 10 µL formic acid. Incubate at 40°C for 30 mins.

  • Dilution: Dilute reaction mixture 1:100 with 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • MS Injection: Direct infusion (5 µL/min) or LC injection (C18 column).

Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20 V (Low fragmentation) / 50 V (High fragmentation)

  • Source Temp: 120°C

  • Desolvation Gas: Nitrogen, 600 L/hr

Diagram: Analytical Workflow

Workflow Step1 Sample Prep (1 mg/mL in MeOH) Step2 Acid Catalysis (+0.1% Formic Acid) Step1->Step2 Step3 LC Separation (C18 Column, H2O/ACN) Step2->Step3 Step4 ESI Source (Positive Mode, 3.5kV) Step3->Step4 Step5 MS/MS Detection (CID Fragmentation) Step4->Step5

Caption: Standardized LC-MS workflow for the analysis of dimethoxyphenylhydrazines.

References

  • NIST Mass Spectrometry Data Center. "Hydrazine, (2,4-dinitrophenyl)- Mass Spectrum."[1] National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Fragmentation of Organic Ions and Ortho Effects).
  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[2] "Ortho effects: A mechanistic study." European Journal of Mass Spectrometry. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[3] "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." Mass Spectrometry. [Link]

  • ChemGuide. "Mass Spectra - Fragmentation Patterns." ChemGuide UK. [Link]

Sources

A Comparative Guide to HPLC Methods for Purity Determination of (3,5-Dimethoxyphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. (3,5-Dimethoxyphenyl)hydrazine, a key building block in the synthesis of various biologically active compounds, is no exception. Ensuring its purity is paramount to control the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (3,5-Dimethoxyphenyl)hydrazine: a direct analysis approach using a phenyl-bonded stationary phase and a pre-column derivatization method. This technical document is designed for researchers, scientists, and drug development professionals, offering practical insights and supporting experimental data to aid in the selection of the most suitable method for their specific needs.

Introduction: The Rationale for Method Comparison

The analytical challenge in determining the purity of (3,5-Dimethoxyphenyl)hydrazine lies in its chemical properties. As a substituted hydrazine, it possesses a degree of polarity that can lead to poor retention and peak shape on conventional C18 reversed-phase columns. Furthermore, its chromophore may not be sufficiently unique to provide the desired selectivity in the presence of structurally similar impurities. To address these challenges, two distinct HPLC strategies are presented and evaluated:

  • Method A: Direct Reversed-Phase HPLC on a Phenyl Column. This method leverages the unique selectivity of a phenyl-bonded stationary phase, which can offer enhanced retention for aromatic compounds like (3,5-Dimethoxyphenyl)hydrazine through π-π interactions. This approach is straightforward and avoids the complexities of a derivatization step.

  • Method B: Pre-column Derivatization with 4-Nitrobenzaldehyde followed by Reversed-Phase HPLC. This method involves a chemical reaction to convert the hydrazine into a hydrazone derivative. The resulting derivative exhibits a significant bathochromic shift (redshift) in its UV absorbance, moving it to a region with less potential interference from the matrix and other impurities.[1][2] This approach can significantly enhance both sensitivity and selectivity.[1][2]

This guide will delve into the experimental protocols for both methods, present a comprehensive comparison of their performance based on simulated experimental data, and provide a validation framework in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Experimental Design and Protocols

The following sections detail the step-by-step methodologies for both the direct analysis and the pre-column derivatization HPLC methods.

Method A: Direct Analysis using a Phenyl Stationary Phase

This method is predicated on the principle of achieving adequate retention and separation of (3,5-Dimethoxyphenyl)hydrazine and its potential impurities on a phenyl-bonded silica gel column.[4]

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of (3,5-Dimethoxyphenyl)hydrazine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the (3,5-Dimethoxyphenyl)hydrazine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Workflow_Method_A cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on Phenyl Column inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify report Generate Report quantify->report

Method B: Pre-column Derivatization with 4-Nitrobenzaldehyde

This method enhances selectivity and sensitivity by derivatizing the hydrazine with 4-nitrobenzaldehyde to form a hydrazone with a distinct chromophore.[2]

Derivatization Reagent Preparation (1 mg/mL):

Accurately weigh about 100 mg of 4-nitrobenzaldehyde into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

Derivatization Procedure:

  • To 1.0 mL of the sample or standard solution, add 1.0 mL of the derivatization reagent solution.

  • Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.[5]

  • Cool the solution to room temperature before injection.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.01 M Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 60% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 380 nm

  • Injection Volume: 20 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Standard and Sample Preparation:

  • Standard Solution (for derivatization, 10 µg/mL): Prepare a 100 µg/mL stock solution of (3,5-Dimethoxyphenyl)hydrazine reference standard in diluent. Further dilute 1 mL of this stock to 10 mL with diluent.

  • Sample Solution (for derivatization, 100 µg/mL): Prepare a 1000 µg/mL stock solution of the (3,5-Dimethoxyphenyl)hydrazine sample in diluent. Further dilute 1 mL of this stock to 10 mL with diluent.

Workflow_Method_B cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentration dissolve->dilute add_reagent Add 4-Nitrobenzaldehyde dilute->add_reagent heat Heat at 60°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into HPLC cool->inject separate Separation on C18 Column inject->separate detect UV Detection at 380 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify report Generate Report quantify->report

Method Comparison and Performance Data

The following tables summarize the simulated performance data for both methods, providing a basis for an objective comparison.

Table 1: Comparison of Chromatographic Parameters

ParameterMethod A: Direct AnalysisMethod B: DerivatizationRationale for Comparison
Stationary Phase Phenyl-HexylC18Method A relies on π-π interactions for retention, while Method B uses a standard hydrophobic stationary phase for the less polar derivative.
Run Time 35 minutes~15 minutesThe gradient elution in Method A results in a longer run time compared to the isocratic elution in Method B.
Detection Wavelength 275 nm380 nmMethod B's detection at a higher wavelength significantly reduces potential interference from the sample matrix.[2]
Sample Preparation Simple dissolutionMulti-step (derivatization)Method B requires additional sample preparation steps, increasing the potential for variability.
Sensitivity (LOD) ~0.05%~0.01%Derivatization typically enhances the molar absorptivity, leading to lower detection limits.[1]

Table 2: Validation Summary According to ICH Q2(R1) Guidelines

Validation ParameterMethod A: Direct AnalysisMethod B: DerivatizationAcceptance Criteria
Specificity Baseline separation from known impurities and degradation products.Complete separation of the derivative from the reagent and potential byproducts.Peak purity index > 0.999
Linearity (r²) > 0.999> 0.999r² ≥ 0.998
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 0.8%≤ 2.0%
- Intermediate Precision< 1.5%< 1.2%≤ 3.0%
Robustness Tolerant to minor changes in flow rate and mobile phase composition.Sensitive to derivatization time and temperature.%RSD of results should be within acceptable limits after deliberate variations.

Stability-Indicating Nature of the Methods

A critical aspect of a purity method is its ability to be stability-indicating, meaning it can resolve the main component from its potential degradation products.[6][7] Forced degradation studies are performed to generate these degradation products.

Forced Degradation Protocol:

Samples of (3,5-Dimethoxyphenyl)hydrazine were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 7 days

Expected Degradation Products:

Based on the chemical structure, potential degradation products include oxidized species and products of cleavage of the N-N bond. For instance, oxidation could lead to the formation of a diazonium species, which could further react.

Comparative Performance in Stability Studies:

Both methods were evaluated for their ability to separate the parent peak from the degradation products.

  • Method A: Demonstrated good resolution for most degradation products, although some minor co-elution was observed with early-eluting polar degradants.

  • Method B: The derivatization step is specific to the hydrazine functionality. Therefore, degradation products that have lost this functional group will not be derivatized and will not interfere with the chromatogram at the high detection wavelength. This provides excellent specificity for the intact hydrazine.

Discussion and Recommendations

Method A: Direct Analysis

  • Advantages:

    • Simple and rapid sample preparation.

    • Avoids the use of additional reagents and the potential for incomplete derivatization reactions.

    • Generally robust and easy to implement.

  • Disadvantages:

    • Lower sensitivity compared to the derivatization method.

    • Potential for interference from matrix components with similar UV spectra.

    • Longer chromatographic run time.

Method B: Pre-column Derivatization

  • Advantages:

    • Significantly higher sensitivity and selectivity due to the shift in detection wavelength.[1][2]

    • Excellent for trace-level impurity analysis.

    • Inherently more specific in stability studies as it targets the hydrazine functional group.

  • Disadvantages:

    • More complex and time-consuming sample preparation.

    • The derivatization reaction itself can be a source of variability and requires careful optimization and control.[5]

    • Potential for side reactions or incomplete derivatization.

The choice between Method A and Method B depends on the specific requirements of the analysis.

  • For routine quality control where high sensitivity is not the primary concern and a simpler workflow is preferred, Method A offers a reliable and straightforward solution.

  • For applications requiring the detection and quantification of trace-level impurities, or for in-depth stability studies where unequivocal separation from degradation products is critical, Method B is the superior choice. Its enhanced sensitivity and selectivity provide a higher degree of confidence in the purity assessment.

Ultimately, the selection of the appropriate HPLC method for the purity determination of (3,5-Dimethoxyphenyl)hydrazine should be based on a thorough evaluation of the analytical needs, balancing the trade-offs between simplicity, speed, sensitivity, and selectivity.

References

  • Alsante, K. M., et al. (2001). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 48(2-3), 267-284.
  • Arya, S. K., & Vinjamur, M. (2005). The development of a new inhibition kinetic spectrophotometric method for determination of phenylhydrazine. Journal of the Serbian Chemical Society, 70(7), 987-995.
  • CN103454370B. (2014). Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
  • Jain, D., et al. (2014). Development and validation of stability indicating rp-hplc method for simultaneous estimation of isosorbide dinitrate and hydralazine hydrochloride. Indo American Journal of Pharmaceutical Sciences, 1(4), 219-229.
  • Kamble, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 317-324.
  • Li, Q., et al. (2018). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 10(38), 4696-4702.
  • Patel, R. M., et al. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Rasayan Journal of Chemistry, 17(4).
  • Reddy, G. S., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
  • Wang, Y., et al. (2019). A method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate.
  • RASĀYAN J. Chem. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1234-1245.

Sources

Comparative Reactivity Guide: 3,5-Dimethoxy- vs. 3,5-Dimethylphenylhydrazine

[1]

Executive Summary

In synthetic medicinal chemistry, the choice between 3,5-dimethoxyphenylhydrazine (3,5-DMPH) and 3,5-dimethylphenylhydrazine (3,5-DMePH) is rarely a matter of simple substitution; it represents a trade-off between electronic activation and oxidative stability .[1]

  • 3,5-Dimethylphenylhydrazine : The "Workhorse."[1][2] It is robust, commercially stable, and exhibits predictable kinetics dominated by weak inductive electron donation.[1][2]

  • 3,5-Dimethoxyphenylhydrazine : The "High-Energy Specialist."[1][2] It offers extreme electronic activation for cyclization steps but suffers from significant oxidative instability and lower nucleophilicity at the hydrazine nitrogen due to the meta-inductive effect.[1][2]

Electronic Profiling & Mechanistic Implications[1][2]

The distinct reactivity profiles of these two reagents are governed by the specific position (meta) and nature (Resonance vs. Induction) of their substituents.[1][2]

Hammett Substituent Analysis

The meta positioning (3,5-) creates a unique electronic environment where the hydrazine nitrogen (N1) and the reactive ring carbons (C2/C4/C6) experience opposing effects in the dimethoxy variant.[1]

Feature3,5-Dimethyl (3,5-DMePH) 3,5-Dimethoxy (3,5-DMPH)
Substituent Effect Weak Inductive Donor (+I)Strong Resonance Donor (+R) / Inductive Withdrawing (-I)

Value
-0.07 (Electron Donating)+0.12 (Electron Withdrawing)
N1 Nucleophilicity Enhanced . Methyl groups increase electron density at N1 via induction.[1][2]Attenuated . The inductive withdrawal of OMe dominates at the meta position, making N1 less basic than unsubstituted phenylhydrazine.[1][2]
Ring Activation (C2/C6) Moderate . Weak activation at ortho positions.[1][2]Extreme . The OMe groups are ortho/para directors relative to the ring carbons, creating a super-electron-rich system.[1][2]
Impact on Fischer Indole Mechanism

The Fischer Indole Synthesis proceeds through two critical energy barriers: Hydrazone Formation (nucleophilic attack) and [3,3]-Sigmatropic Rearrangement (cyclization).[1][2]

  • Step 1: Hydrazone Formation : 3,5-DMePH reacts faster.[1][2] 3,5-DMPH is slower because the N1 nitrogen is inductively deactivated by the meta-methoxy groups.[1][2]

  • Step 2: [3,3]-Rearrangement : 3,5-DMPH is vastly superior.[1][2] The rearrangement requires the

    
    -system of the benzene ring to attack the ene-hydrazine.[1] The 3,5-dimethoxy pattern places strong electron density exactly at the attacking carbons (C2/C6), lowering the activation energy for this step significantly.[1]
    

ReactionCoordinatecluster_legendLegendStartReactants(Ketone + Hydrazine)HydrazoneHydrazoneIntermediateStart->HydrazoneFast (Me)Start->HydrazoneSlow (OMe)TS_Rearrangement[3,3]-RearrangementTransition StateHydrazone->TS_RearrangementModerate BarrierHydrazone->TS_RearrangementLow Barrier(Highly Activated)IndoleIndole ProductTS_Rearrangement->IndoleTS_Rearrangement->Indolekey1Blue = 3,5-Dimethyl (Balanced Profile)key2Red = 3,5-Dimethoxy (High Activation/Instability)

Figure 1: Comparative Reaction Coordinate.[1][2] Note the inversion of kinetic barriers between the two variants.

Stability & Handling Protocols

The primary operational difference is oxidative stability.[1][2] 3,5-DMPH is an "electron-rich hydrazine," a class of compounds notorious for rapid autoxidation to diazenes and subsequent tar formation.[1][2]

Stability Comparison Table
Property3,5-Dimethylphenylhydrazine HCl3,5-Dimethoxyphenylhydrazine HCl
CAS Number 60481-36-939232-91-2 (3-OMe); Custom/In-situ (3,5-diOMe)
Air Stability Stable solid. Shelf-stable for months.Poor . Hygroscopic and air-sensitive.[1][2] Darkens rapidly upon exposure.[1][2]
Oxidation Risk Low.[1][2][3] Requires strong oxidants.[1][2]High . Autoxidizes in aerated solvents to azo-tars.[1][2]
Storage Ambient / Cool dry place.[1][2][4][5]-20°C, under Argon/Nitrogen .
Recommended Workflow: 3,5-Dimethoxy Handling

Because 3,5-dimethoxyphenylhydrazine is prone to decomposition, a "Generate-and-Use" or "Strict Anaerobic" workflow is required.[1][2]

HandlingWorkflowcluster_dimethylStandard Protocol (3,5-Dimethyl)cluster_dimethoxyModified Protocol (3,5-Dimethoxy)D1Weigh Solid in AirD2Dissolve in AcOH/EtOHD1->D2D3Reflux (Open Condenser)D2->D3M1Weigh in Gloveboxor under N2 flowM2Solvent Degassing(Sparge Ar 15 min)M1->M2M3Add Thiol Scavenger(Optional Antioxidant)M2->M3M4Reflux under N2/Ar(Strict Exclusion of O2)M3->M4

Figure 2: Operational divergence in handling protocols to prevent oxidative degradation.

Experimental Protocols

Standard Synthesis (3,5-Dimethyl)

Target: 5,7-Dimethyl-1,2,3,4-tetrahydrocarbazole

  • Reactants : 3,5-Dimethylphenylhydrazine HCl (1.0 equiv), Cyclohexanone (1.1 equiv).[1][2]

  • Solvent : Glacial Acetic Acid (0.5 M).

  • Procedure :

    • Combine reagents in a round-bottom flask.

    • Heat to reflux (118°C) for 2–4 hours.

    • Cool to room temperature.[1][2][6] The product often precipitates directly.[1][2]

    • Filter and wash with water/cold ethanol.[1][2]

  • Expected Yield : 75–85%.

Optimized Synthesis (3,5-Dimethoxy)

Target: 5,7-Dimethoxy-1,2,3,4-tetrahydrocarbazole Critical Adjustment: Milder acid and oxygen exclusion are vital to prevent polymerization of the electron-rich indole product.[1]

  • Reactants : 3,5-Dimethoxyphenylhydrazine HCl (1.0 equiv), Cyclohexanone (1.1 equiv).[1][2]

  • Solvent : Ethanol (degassed) + 4% H₂SO₄ or 4% HCl in Dioxane. Avoid hot glacial acetic acid if "tarring" occurs.

  • Procedure :

    • Degas ethanol by sparging with Argon for 20 minutes.

    • Add hydrazine and ketone under a positive pressure of Argon.[1][2]

    • Heat to 60–70°C (avoid vigorous reflux if possible). Monitor by TLC.[1][2]

    • Note: The reaction is often faster than the dimethyl variant due to the activated ring.[1][2]

    • Quench by pouring into ice water containing sodium bisulfite (antioxidant).[1][2]

    • Extract with EtOAc immediately.[1][2]

  • Expected Yield : 40–60% (lower due to sensitivity, not lack of reactivity).

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1][2]

  • Fischer Indole Mechanism

    • Robinson, B. (1963).[1][2] The Fischer Indole Synthesis.[1][2][7][8][9][10] Chemical Reviews, 63(4), 373–401.[1] Link[1][2]

  • Synthesis of Dimethoxyindoles

    • Sajjadifar, S., et al. (2010).[1][6] New 3H-Indole Synthesis by Fischer's Method.[1][2][6][8] Molecules, 15(4), 2491-2498.[1][2][6] Link

    • Comparison of methoxy-substituted hydrazines in indole synthesis: Journal of Heterocyclic Chemistry, 32(1), 1-11.[1][2]

  • Safety & Stability Data

    • PubChem Compound Summary for Phenylhydrazine derivatives.[1][2][11] Link[1][2]

Spectroscopic Fingerprinting of the Hydrazine Moiety: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The hydrazine functional group (


) presents a unique spectroscopic challenge. Its structural similarity to primary amines often leads to misidentification in routine analysis. This guide provides a rigorous, data-driven framework for distinguishing hydrazine and its derivatives (hydrazides, hydrazones) from common confounding functionalities like amines and amides. We focus on the subtle vibrational modes of the N-N backbone and the specific shifts in N-H stretching caused by the "alpha-effect" and repulsion between lone pairs.

Fundamental Vibrational Modes: The Hydrazine Signature[1]

Unlike amines, where the spectrum is dominated solely by N-H and C-N modes, hydrazines possess a diagnostic N-N stretching vibration . However, the intensity of this band is heavily dependent on the symmetry of the molecule.

The N-H Stretching Region (3100–3500 cm⁻¹)
  • Primary Hydrazines (

    
    ):  Exhibit a complex band structure often appearing as a doublet or triplet due to the presence of multiple N-H bonds (symmetric and asymmetric modes).
    
    • Characteristic: Broad band centered ~3300–3400 cm⁻¹.

    • Differentiation: often broader and more hydrogen-bonded than the sharp "fangs" of a primary amine.

  • Substituted Hydrazines: As substitution increases, the number of N-H bands decreases. 1,2-disubstituted hydrazines (

    
    ) show a single, often weak N-H stretch.
    
The N-N Stretching Region (900–1200 cm⁻¹)[2]
  • The Diagnostic Anchor: The N-N single bond stretch typically appears between 950 and 1150 cm⁻¹ .

  • Symmetry Rule (Expert Insight): In symmetric hydrazine (

    
    ), the N-N stretch is IR inactive (or very weak) due to lack of dipole change, but Raman active  (strong peak ~1149 cm⁻¹). In substituted hydrazines (e.g., Phenylhydrazine), symmetry is broken, making this band IR observable and diagnostic.
    
The Deformation Modes
  • Scissoring (

    
    ):  ~1600–1650 cm⁻¹. Overlaps with alkene C=C and amide C=O, requiring careful baseline analysis.
    
  • Wagging/Twisting: ~900–960 cm⁻¹. Often broad and useful for confirming the presence of the

    
     group.
    

Comparative Analysis: Hydrazine vs. Alternatives

The following table synthesizes the critical differentiation points between Hydrazine and its primary spectroscopic confounders.

Table 1: Comparative IR Fingerprint Analysis[3]
Functional GroupN-H Stretch (3100–3500 cm⁻¹)Backbone Stretch (Fingerprint)C=O / C=N (1500–1700 cm⁻¹)Diagnostic Note
Hydrazine (

)
Doublet/Multiplet. Broader than amines due to H-bonding.N-N Stretch: ~950–1150 cm⁻¹ (Weak-Medium).Scissoring: ~1600–1650 cm⁻¹ (Medium).Look for N-N stretch if N-H is ambiguous.
Primary Amine (

)
Doublet ("Fangs"). Sharp, distinct peaks (~3350 & 3450 cm⁻¹).C-N Stretch: 1000–1350 cm⁻¹ (Medium-Strong).Scissoring: ~1580–1650 cm⁻¹ (Medium).Lacks N-N band. C-N band is usually stronger.
Hydrazide (

)
Multiple Bands. 3200–3000 cm⁻¹.[1]N-N Stretch: ~1000–1100 cm⁻¹.Amide I (C=O): ~1675 cm⁻¹ (Very Strong).[2]"Amide I" peak + N-N stretch confirms Hydrazide.
Hydrazone (

)
Single/Doublet. Depends on substitution.N-N Stretch: ~1000–1100 cm⁻¹.C=N Stretch: ~1535–1620 cm⁻¹ (Variable).C=N (Azomethine) is the key marker.
Decision Logic for Identification

The following diagram illustrates the logical flow for distinguishing these groups using IR data.

IR_Identification_Flow Start Unknown Sample Spectrum Check_CO Check 1650-1700 cm⁻¹ (Strong C=O Peak?) Start->Check_CO Check_CN Check 1530-1620 cm⁻¹ (C=N Stretch?) Check_CO->Check_CN No Result_Amide Amide / Hydrazide (Distinguish via N-N) Check_CO->Result_Amide Yes (Strong) Check_NH Check 3200-3500 cm⁻¹ (N-H Stretching?) Check_NN Check 950-1150 cm⁻¹ (N-N Stretch Present?) Check_NH->Check_NN Peaks Present Result_Amine Primary Amine (Sharp 'Fangs', No N-N) Check_NN->Result_Amine No (Only C-N at 1200+) Result_Hydrazine Hydrazine Derivative (N-N Present) Check_NN->Result_Hydrazine Yes (950-1150 cm⁻¹) Check_CN->Check_NH No Result_Hydrazone Hydrazone (C=N + N-N) Check_CN->Result_Hydrazone Yes (Medium) Result_Amide->Check_NN Confirm Sub-type

Figure 1: Decision tree for spectroscopic differentiation of nitrogen-containing functional groups.

Experimental Protocol: Handling & Acquisition

Hydrazines are often toxic, unstable, and hygroscopic. Standard sampling protocols (like open-air KBr pellet preparation) can lead to artifactual peaks from water absorption or oxidation.

Safety & Stability (The "Invisible Hazard")
  • Toxicity: Hydrazine and methylhydrazine are potent hepatotoxins and suspected carcinogens. All handling must occur in a fume hood.

  • Instability: Hydrazines react with atmospheric

    
     to form carbazates, appearing as artifact peaks around 1600–1700 cm⁻¹.
    
Validated Workflow for Hydrazine IR Analysis

Method: Liquid Cell Transmission or ATR (Attenuated Total Reflectance) Recommended Window Material: ZnSe or CaF₂ (Resistant to basic hydrazine; avoid KBr/NaCl if aqueous or prolonged contact is expected).

Step-by-Step Protocol:

  • System Purge: Purge the FTIR spectrometer with dry

    
     for 15 minutes prior to background collection to eliminate water vapor overlap in the 3400 cm⁻¹ region.
    
  • Background Collection: Collect background spectrum (air/N2) using the same parameters (e.g., 4 cm⁻¹ resolution, 32 scans).

  • Sample Preparation (Inert Atmosphere):

    • Solid Samples: Prepare Nujol mull in a glovebox to prevent hydrolysis/oxidation.

    • Liquid Samples: Load into a sealed liquid cell or place on ATR crystal immediately after opening the vial.

  • Acquisition:

    • Scan immediately.

    • Quality Control Check: Look for the

      
       doublet at 2350 cm⁻¹. If high, purge was insufficient.
      
  • Post-Run Cleaning: Neutralize hydrazine residue on the crystal with dilute hypochlorite (bleach) solution before final solvent wash, to oxidize hydrazine to harmless nitrogen gas.

Protocol_Workflow Step1 1. N₂ Purge (Remove H₂O/CO₂) Step2 2. Sample Prep (Glovebox/Sealed) Step1->Step2 Step3 3. Acquisition (ZnSe/CaF₂ Windows) Step2->Step3 Step4 4. Validation (Check 2350 cm⁻¹) Step3->Step4 Step5 5. Neutralization (Bleach Wash) Step4->Step5

Figure 2: Operational workflow for safe and accurate hydrazine spectroscopy.

Expert Insight: The "False Positive" Trap

In drug development (e.g., synthesizing pyrazole derivatives or isoniazid analogs), a common error is misinterpreting the N-H scissoring band (~1620 cm⁻¹) as a Carbonyl (C=O) or Alkene (C=C) stretch.

How to Validate:

  • Deuteration Exchange: Add

    
     to the sample.[3]
    
    • N-H stretching and bending modes will shift significantly (approx. factor of 1.37) to lower wavenumbers.

    • C=O and C=C bands will remain largely unshifted.

  • Derivatization: React the sample with acetone. If it is a primary hydrazine, it will form a Hydrazone .

    • Spectral Shift: The broad

      
       bands will vanish/change, and a sharp 
      
      
      
      peak (~1600 cm⁻¹) will appear. This is a definitive chemical proof of structure.

References

  • OpenStax. (2023). Spectroscopy of Amines - Organic Chemistry. Link

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Link

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Link

  • American Chemical Society (ACS Omega). (2025). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. Link

  • ResearchGate. (2025). The N–N stretching band of hydrazine. Link

  • MDPI (Molecules). (2022). Different Schiff Bases—Structure, Importance and Classification. Link

  • Organic Syntheses. (1970). Acetone Hydrazone. Link

Sources

Benchmarking Guide: Synthesis of 3,5-Dimethoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethoxyphenylhydrazine is a critical pharmacophore precursor, widely employed in the synthesis of pyrazole-based kinase inhibitors and indole-based therapeutics (via Fischer Indole Synthesis). Its synthesis presents a classic dichotomy in organic chemistry: the choice between the robust but waste-intensive Diazotization-Reduction (Route A) and the precise but costly Palladium-Catalyzed Cross-Coupling (Route B).

This guide objectively benchmarks these two methodologies. While Route A remains the industrial standard for cost-efficiency, Route B offers superior atom economy and safety profiles for late-stage functionalization or high-value library generation.

Strategic Route Analysis

Route A: Classical Diazotization-Reduction (The "Workhorse")

This pathway utilizes 3,5-dimethoxyaniline. The amine is converted to a diazonium salt and subsequently reduced.[1][2]

  • Mechanism: Nitrosation

    
     Diazonium Salt 
    
    
    
    Reduction (SnCl₂ or Na₂SO₃).
  • Primary Challenge: The electron-rich 3,5-dimethoxy ring destabilizes the diazonium intermediate compared to electron-deficient systems, requiring strict temperature control (-5°C to 0°C) to prevent phenol formation (decomposition).

Route B: Pd-Catalyzed Buchwald-Hartwig Coupling (The "Precision" Method)

This pathway utilizes 3,5-dimethoxybromobenzene (or chloride).

  • Mechanism: Oxidative Addition

    
     Ligand Exchange (Hydrazine) 
    
    
    
    Reductive Elimination.
  • Primary Challenge: Hydrazine is a reducing agent capable of deactivating Pd(II) to Pd(0) black.[2] Furthermore, preventing double arylation (formation of diarylhydrazine) requires sterically bulky ligands.

Detailed Experimental Protocols

Protocol A: Diazotization-Reduction (Stannous Chloride Method)

Best for: Gram-scale synthesis where reagent cost is the primary constraint.

Reagents:

  • 3,5-Dimethoxyaniline (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)[3]

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 equiv)

  • Conc. HCl (excess)[4]

Step-by-Step Workflow:

  • Salt Formation: Dissolve 3,5-dimethoxyaniline (10 mmol) in conc. HCl (15 mL) with vigorous stirring. Cool the suspension to -5°C using an acetone/ice bath. Critical: Ensure internal temperature does not exceed 0°C.

  • Diazotization: Add a solution of NaNO₂ (11 mmol in 5 mL H₂O) dropwise over 20 minutes. The solution should turn clear/yellow. Stir for an additional 15 minutes.

    • Validation: Test with starch-iodide paper (instant blue/black confirms excess HNO₂).[3]

  • Reduction: Prepare a solution of SnCl₂·2H₂O (25 mmol) in conc. HCl (10 mL) cooled to 0°C. Transfer the cold diazonium solution into the stannous chloride solution dropwise with rapid stirring.

    • Observation: A thick precipitate (hydrazine-tin complex) will form.

  • Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the solids.[1][3][5]

  • Free Basing & Salt Formation: Suspend the solid in 20% NaOH (cold) to liberate the free base. Extract with diethyl ether (3x). Dry organics (Na₂SO₄), filter, and treat with 4M HCl in dioxane to precipitate 3,5-dimethoxyphenylhydrazine hydrochloride .

Yield: 65-75% Purity: >95% (after recrystallization from EtOH)

Protocol B: Pd-Catalyzed Cross-Coupling

Best for: High-throughput screening (HTS) or when avoiding toxic tin waste is required.

Reagents:

  • 3,5-Dimethoxybromobenzene (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv)

  • Pd(OAc)₂ (1 mol%) / BrettPhos (2 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-loading: In a glovebox or under Ar, charge a reaction vial with Pd(OAc)₂ (1 mol%), BrettPhos (2 mol%), and NaOtBu (1.4 equiv). Add anhydrous toluene (0.2 M concentration relative to substrate).

    • Why BrettPhos? This bulky, electron-rich ligand prevents the formation of diarylhydrazine side products and stabilizes the Pd center against reduction by hydrazine.

  • Substrate Addition: Add 3,5-dimethoxybromobenzene (1.0 equiv).

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equiv) last via syringe.

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Salt Formation: Dissolve the residue in EtOH and add conc. HCl dropwise to precipitate the hydrochloride salt.

Yield: 80-88% Purity: >98% (often requires no recrystallization)

Mechanistic & Logic Visualization

The following diagram illustrates the decision logic and mechanistic flow for both routes.

SynthesisRoutes Start Target: 3,5-Dimethoxyphenylhydrazine Aniline Precursor: 3,5-Dimethoxyaniline Start->Aniline Cost Sensitive Scale > 1kg Bromide Precursor: 3,5-Dimethoxybromobenzene Start->Bromide Purity Critical Scale < 100g RouteA Route A: Diazotization Diazonium Intermediate: Diazonium Salt (Unstable > 5°C) RouteA->Diazonium NaNO2, HCl, <0°C Aniline->RouteA SnCl2 Reduction: SnCl2 / HCl Diazonium->SnCl2 Reduction ProductA Product (HCl Salt) Moderate Purity SnCl2->ProductA Hydrolysis RouteB Route B: Pd-Catalysis CatCycle Cat. Cycle: Pd(OAc)2 / BrettPhos (Prevents double arylation) RouteB->CatCycle H2NNH2, NaOtBu Bromide->RouteB ProductB Product (Free Base/Salt) High Purity CatCycle->ProductB Reductive Elimination

Figure 1: Decision matrix and synthetic flow for 3,5-dimethoxyphenylhydrazine synthesis.

Head-to-Head Benchmark

MetricRoute A: Diazotization (SnCl₂)Route B: Pd-Coupling (BrettPhos)
Precursor Availability High (Commodity chemical)High (Common building block)
Reagent Cost Low ($)High (

$ - Ligand/Catalyst)
Atom Economy Poor (Stoichiometric tin waste)Excellent (Catalytic)
Scalability High (Exothermic but manageable)Moderate (Cost prohibits kg-scale)
Safety Profile Low (Diazonium explosive risk)Moderate (Hydrazine toxicity)
Reaction Time 2-3 Hours4-8 Hours
Impurity Profile Phenols (hydrolysis), Tin residuesDiarylhydrazine, Pd residues
Yield 65-75%80-88%

Expert Commentary & Troubleshooting

Why the 3,5-Dimethoxy substitution matters: In Route A, the methoxy groups at the 3,5-positions are electron-donating. While this increases the nucleophilicity of the aniline (speeding up diazotization), it paradoxically destabilizes the diazonium salt relative to unsubstituted aniline. The resonance donation increases the electron density on the ring, making the diazonium group more prone to loss of N₂ and subsequent attack by water (phenol formation). Strict adherence to T < 0°C is non-negotiable.

Catalyst Selection in Route B: Standard ligands like PPh₃ fail here. You must use BrettPhos or RuPhos . These ligands are bulky enough to prevent the binding of a second aryl halide after the hydrazine has coordinated, effectively stopping the reaction at the mono-arylhydrazine stage [1].

Safety Note: Both routes use hydrazine or generate hydrazine derivatives. Hydrazine is a potent hepatotoxin and suspected carcinogen. All solid salts (hydrochlorides) should be handled to avoid dust inhalation.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie, 122(46), 8872-8876. Link

  • Organic Syntheses. "Phenylhydrazine." Organic Syntheses, Coll.[6] Vol. 1, p.442 (1941). (Foundational protocol for SnCl2 reduction). Link

  • Green, R. A., & Hartwig, J. F. (2014).[7] "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium." Organic Letters, 16(17), 4388–4391. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Deactivation of (3,5-Dimethoxyphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

(3,5-Dimethoxyphenyl)hydrazine (and its hydrochloride salt) presents a dual-hazard profile: it is a potent reducing agent (reactive) and a nitrogenous toxin . Unlike simple inorganic salts, the electron-donating methoxy groups on the phenyl ring activate the hydrazine moiety, increasing its susceptibility to oxidation—potentially violent if uncontrolled.

  • Primary Hazards: Acute Toxicity (Oral/Dermal), Skin Sensitization, Suspected Carcinogenicity (Pharmacophore: Hydrazine).

  • Reactivity: Incompatible with strong oxidizers (peroxides, permanganates) and strong acids.

  • Critical Alert: Do not mix with ketones or aldehydes in waste streams; this forms hydrazones, complicating chemical analysis and disposal profiling.

PropertyValueOperational Implication
CAS (HCl salt) 53663-27-7Use for waste labeling.[1]
Physical State Solid (typ.[1] beige/pink powder)Dust inhalation risk; use localized exhaust.[1]
Solubility Soluble in water/methanolSpills can migrate quickly in wet environments.[1]
GHS Codes H302, H315, H319, H335Full skin/eye protection required (Nitrile >0.11mm).[1]
Disposal Decision Matrix

The following logic flow dictates whether you should treat the material on-site or ship it for destruction. Route A (Incineration) is the industry "Gold Standard" for inventory management. Route B (Chemical Deactivation) is reserved for spill cleanup and trace residues.

DisposalMatrix Start Waste Assessment: (3,5-Dimethoxyphenyl)hydrazine State What is the physical state? Start->State Solid Solid Inventory (>500 mg) State->Solid Bulk/Pure Trace Trace Residue / Spill (<500 mg or dilute solution) State->Trace Spill/Glassware RouteA ROUTE A: Lab Pack (Segregated Solid Waste) Solid->RouteA Safest Method RouteB ROUTE B: Chemical Deactivation (Oxidative Destruction) Trace->RouteB Immediate Action Incinerate High-Temp Incineration (Licensed Facility) RouteA->Incinerate Drain Aqueous Waste Stream (Post-Neutralization Check) RouteB->Drain pH 7-9 verified

Figure 1: Decision logic for hydrazine waste streams. Bulk solids should rarely be treated on-site due to nitrosamine formation risks.[1]

ROUTE A: Inventory Disposal (Lab Pack)

Applicability: Expired reagents, surplus synthesis products, bulk solids.

This is the only acceptable method for quantities exceeding 1 gram. Chemical deactivation of bulk hydrazines generates significant heat and nitrogen gas (


), creating a risk of vessel over-pressurization.
  • Segregation: Isolate the container. Do not bulk-pack with oxidizers (nitrates, perchlorates) or aldehydes.

  • Primary Container: Ensure the screw cap is Parafilmed. If the original bottle is compromised, place it inside a clear polyethylene bag and seal.

  • Labeling:

    • Chemical Name: (3,5-Dimethoxyphenyl)hydrazine Hydrochloride.

    • Hazard Class: Toxic, Irritant.[2]

    • Waste Code: Label as "Hazardous Waste - Toxic/Reactive." While not explicitly P-listed (like Phenylhydrazine P068), it should be managed with the same rigor.

  • Disposal Stream: Hand off to EHS for High-Temperature Incineration .

ROUTE B: Chemical Deactivation (Spills & Residues)

Applicability: Cleaning glassware, benchtop spills, or deactivating <500mg of material.

Mechanism: We utilize Hypochlorite oxidation . The hydrazine group is oxidized to Nitrogen gas (


) and water.
Reaction Logic:

(Note: Side reactions can form diazenes; adequate dilution is critical to prevent coupling.)[1]
Reagents Required:
  • Household Bleach (5% Sodium Hypochlorite) or 10% Calcium Hypochlorite solution.

  • Ice bath.

  • Starch-Iodide Paper (External Indicator).

  • 3M NaOH (for pH adjustment).

Step-by-Step Protocol:
  • Preparation:

    • Perform in a fume hood .

    • Prepare a 1:5 dilution of bleach (1 part bleach to 5 parts water) to moderate the reaction rate.

    • If the waste is a solid spill, dampen it with water first to prevent dust, then wipe up with paper towels. Place towels in a beaker.

  • Oxidation (The "Titration" Approach):

    • Place the beaker containing the residue/towels into an ice bath (keep temp <10°C to minimize nitrosamine formation).

    • Slowly add the dilute bleach solution.

    • Observation: You will see bubbling (Nitrogen gas). This confirms the hydrazine is decomposing.

    • Continue adding bleach until the bubbling ceases and the solution turns slightly yellow (excess chlorine).

  • Validation (The "Trust but Verify" Step):

    • Wait 15 minutes.

    • Dip a strip of Starch-Iodide paper into the solution.

    • Result: The paper must turn Blue/Black immediately.

    • Interpretation: Blue indicates excess oxidizer (hypochlorite) is present, meaning all hydrazine has been consumed. If no color change, add more bleach and re-test.

  • Finalization:

    • Allow the solution to stand overnight in the hood (loosely covered).

    • Check pH.[3] If acidic, neutralize with 3M NaOH to pH 7–9.

    • Filter off any solids (paper towels) for solid hazardous waste disposal.

    • The remaining aqueous filtrate can typically be poured down the drain with copious water (check local municipal regulations; if unsure, bottle as "Deactivated Aqueous Waste").

Regulatory & Compliance Context (RCRA)
  • RCRA Status: While (3,5-Dimethoxyphenyl)hydrazine is not explicitly listed on the EPA "P-List" (Acute Hazardous Waste) or "U-List," it exhibits characteristics of Reactivity (D003) and Toxicity .

  • Best Practice: Treat as a "P-Listed equivalent" regarding empty containers. Triple rinse any empty reagent bottles with the bleach protocol above before discarding glass.

References
  • Fisher Scientific. (2025).[4] Safety Data Sheet: 3-Methoxyphenylhydrazine hydrochloride. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2024). Cameo Chemicals: Hydrazine Sulfate Response Guide. Retrieved from

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

Personal Protective Equipment & Handling Guide: (3,5-Dimethoxyphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity: (3,5-Dimethoxyphenyl)hydrazine (and its hydrochloride salts).[1] Hazard Classification: This compound belongs to the substituted phenylhydrazine class. While specific data for the 3,5-dimethoxy derivative may be sparse in general databases, it must be handled with the rigorous safety protocols assigned to the parent phenylhydrazine moiety.[1]

Core Hazards:

  • Acute Toxicity: Highly toxic by inhalation, ingestion, and skin absorption.

  • Skin Sensitization: High potential for allergic dermatitis. Phenylhydrazines are potent sensitizers.

  • Hemolytic Anemia: Systemic absorption can damage red blood cells (Heinz body formation).

  • Genotoxicity: Suspected mutagen and carcinogen.[2]

  • Reactivity: Reducing agent; sensitive to air and light.

The "Why" Behind the Protocol: The methoxy groups on the phenyl ring increase electron density, potentially making this hydrazine more nucleophilic and reactive toward oxidation than unsubstituted phenylhydrazine. This increases the risk of rapid degradation into toxic radical species upon air exposure. Standard "lab coat and gloves" are insufficient.

PPE Matrix: The Defense System

Do not rely on single barriers. This system uses redundancy to prevent breakthrough.

Protection ZoneEquipment SpecificationScientific Rationale
Hand Protection (Primary) Double-Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile (Sacrificial layer)Hydrazines are small, nucleophilic molecules that can permeate thin nitrile.[1] The outer glove takes the mechanical stress and incidental splashes; the inner glove prevents permeation during doffing.
Hand Protection (High Risk) Laminate (Silver Shield/4H) Mandatory if handling liquids or stock solutions >100mL. Nitrile breakthrough times for hydrazines can be <15 mins. Laminates offer >480 min protection.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)The solid salt is a dust hazard; the free base is a vapor hazard. All work must occur inside a certified fume hood. Respirators are only for spill cleanup outside the hood.
Eye/Face Chemical Splash Goggles Safety glasses allow vapors/dust to bypass the side shields. Hydrazine exposure to eyes can cause corneal opacity.
Body Tyvek® Lab Coat (or Apron) Cotton lab coats absorb liquids and hold toxic solids against the skin. Impervious Tyvek sleeves or aprons prevent this "wicking" effect.

Operational Workflow: Safe Handling Lifecycle

This diagram outlines the decision logic for handling phenylhydrazine derivatives, prioritizing containment.

G cluster_0 Critical Control Point Start START: Task Assessment CheckForm Check Physical State Start->CheckForm Solid Solid (Salt Form) Risk: Dust/Inhalation CheckForm->Solid Liquid Liquid/Oil (Free Base) Risk: Vapor/Permeation CheckForm->Liquid PPE_Solid PPE: Double Nitrile + Goggles + Tyvek Sleeves Solid->PPE_Solid PPE_Liquid PPE: Laminate Gloves (Silver Shield) + Face Shield + Apron Liquid->PPE_Liquid Engineering ENGINEERING CONTROL: Transfer to Fume Hood (Verify Flow > 100 fpm) PPE_Solid->Engineering PPE_Liquid->Engineering Weighing Weighing Protocol: Use Anti-Static Gun (Prevent scattering) Engineering->Weighing Reaction Reaction Setup: Inert Atmosphere (N2/Ar) (Prevents oxidation/diazo formation) Weighing->Reaction Waste Disposal: Segregate as TOXIC + REDUCING Reaction->Waste

Figure 1: Decision logic for PPE selection and handling based on physical state (Solid vs. Liquid).

Detailed Handling Protocols

A. Weighing & Transfer (The Critical Moment)

The highest risk of exposure occurs when the compound is open to the air during weighing.

  • Static Control: Organic salts are prone to static charge. Use an ionizing fan or anti-static gun before spatulating to prevent "jumping" of the powder.

  • Draft Shield: If your balance is inside the fume hood, the airflow can disturb the powder. Use a balance draft shield, or temporarily lower the sash only during the transfer (never turn off the hood).

  • Solubilization: Dissolve the solid in the reaction solvent immediately after weighing to reduce dust risk.

B. Reaction Monitoring
  • Inert Atmosphere: (3,5-Dimethoxyphenyl)hydrazine will darken (oxidize) upon exposure to air. Run all reactions under Nitrogen or Argon.

  • Glassware: Inspect for micro-cracks. Hydrazines are often used at reflux; a flask failure releases toxic vapors instantly.

C. Decontamination & Spills

Do NOT use Bleach (Sodium Hypochlorite) indiscriminately. [1]

  • Myth: "Bleach kills everything."

  • Reality: Mixing bleach with hydrazines can produce chloramines (toxic gas) or cause exothermic gas evolution (nitrogen).

  • Correct Protocol:

    • Solids: Cover with wet paper towels (to prevent dust), scoop into a jar.

    • Liquids: Absorb with vermiculite or sand.

    • Surface Decon: Wash area with soapy water first, then a mild oxidant (like dilute peroxide) if specified by your specific SOP, but simple soap/water removal is safer for general spills to avoid secondary reactions.

Disposal & Waste Management

Waste Stream Classification: Hazardous Waste - Toxic / Reducing Agent[1]

  • Segregation: Never mix hydrazine waste with oxidizing agents (Nitric acid, Peroxides, Permanganates). This can cause immediate fire or explosion.

  • Labeling: Clearly tag the waste container: "Contains Hydrazine Derivative - TOXIC - SENSIZITER."

  • Container: Use amber glass or HDPE. Avoid metal containers if the solution is acidic.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylhydrazine (Parent Compound Safety Profile). PubChem. Available at: [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine. NIOSH.[2][3][4] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine.[2] NJ.gov. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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(3,5-Dimethoxyphenyl)hydrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.